molecular formula C7H9NOS B2393309 4-(Methylsulfinyl)aniline CAS No. 22865-62-9

4-(Methylsulfinyl)aniline

Cat. No.: B2393309
CAS No.: 22865-62-9
M. Wt: 155.22
InChI Key: SULNLNVYOGZGNK-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)aniline is an aromatic amine featuring a methylsulfinyl substituent. This aniline derivative is of significant interest in medicinal and pharmaceutical chemistry, particularly as a building block for the synthesis of novel bioactive molecules. Compounds containing a sulfinyl or sulfonyl aniline moiety, such as the well-documented 4-(Methylsulfonyl)aniline, are recognized in scientific literature for their potential as key pharmacophores in the development of non-steroidal anti-inflammatory agents (NSAIDs) with expected selectivity for the cyclooxygenase-2 (COX-2) enzyme . Research indicates that incorporating this structural motif can help maintain anti-inflammatory activity while potentially improving the compound's safety profile by increasing selectivity towards COX-2, thereby reducing side effects associated with COX-1 inhibition . As such, this compound serves as a versatile precursor and intermediate in organic synthesis and drug discovery efforts. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNLNVYOGZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-62-9
Record name 4-methanesulfinylaniline
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Foundational & Exploratory

4-(Methylsulfinyl)aniline basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Methylsulfinyl)aniline: Properties, Synthesis, and Applications

Executive Summary

This compound, a substituted aniline featuring a chiral sulfoxide moiety, occupies a significant position in synthetic and medicinal chemistry. While often overshadowed by its sulfide precursor, 4-(methylthio)aniline, and its oxidized sulfone analogue, 4-(methylsulfonyl)aniline, this compound serves as a crucial synthetic intermediate and a molecule of interest in its own right. The introduction of the methylsulfinyl group imparts unique electronic and physical properties, modulating the reactivity of the aniline core and introducing potential for improved pharmacological profiles. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, robust synthetic protocols, characteristic reactivity, and its strategic importance in the landscape of drug development, particularly as a precursor to potent anti-inflammatory agents.

Introduction: Positioning this compound in Chemical Synthesis

The aniline scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of dyes, polymers, agrochemicals, and pharmaceuticals.[1] The specific properties and applications of an aniline derivative are dictated by the nature of the substituents on the aromatic ring.[2] this compound belongs to a triad of closely related 4-substituted anilines, which also includes 4-(methylthio)aniline and 4-(methylsulfonyl)aniline.

Understanding the distinct properties of the sulfinyl (sulfoxide) state is critical. Unlike the electron-donating methylsulfanyl (-SCH₃) group and the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, the methylsulfinyl [-S(O)CH₃] group presents a unique electronic profile, influencing the basicity and nucleophilicity of the amine and the reactivity of the aromatic ring. This guide elucidates the core characteristics of this compound for researchers and drug development professionals, providing the foundational knowledge required for its effective synthesis and application.

Core Physicochemical and Basic Properties

The physicochemical properties of this compound are dictated by the interplay between the aromatic amine and the polar sulfoxide group. These features govern its solubility, basicity, and suitability for various reaction conditions.

PropertyValueSource(s)
CAS Number 22865-62-9[3]
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol [3]
Appearance Solid (Expected)Inferred from analogs[4]
SMILES CS(=O)C1=CC=C(N)C=C1[3]
InChIKey XJEVFFNOMKXBLU-UHFFFAOYSA-N[5][6]
Basicity and pKa

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. The methylsulfinyl group is moderately electron-withdrawing. This effect reduces the electron density on the nitrogen atom, making this compound a weaker base (lower pKa of its conjugate acid) compared to unsubstituted aniline or 4-(methylthio)aniline, whose methylsulfanyl group is electron-donating.[2] Conversely, it is expected to be more basic than 4-(methylsulfonyl)aniline, which contains the more powerfully electron-withdrawing sulfone group. This tunable basicity is a key consideration in reactions involving the amino group, such as salt formation and N-acylation.

Solubility and Polarity

The presence of the polar sulfoxide (S=O) bond and the amino (N-H) group allows this compound to act as both a hydrogen bond donor and acceptor. This significantly increases its polarity compared to its sulfide analog, 4-(methylthio)aniline.[7] This enhanced polarity generally translates to better solubility in polar organic solvents and potentially some aqueous solubility, a desirable trait in drug development for improving the pharmacokinetic profile of a lead compound.

Stereochemistry

A critical and often overlooked feature of this compound is the presence of a stereocenter at the sulfur atom. As the sulfur is bonded to three different groups (a methyl group, the aniline ring, and an oxygen atom) and has a lone pair, it is chiral. This means the compound can exist as two enantiomers. For pharmaceutical applications, this is a crucial consideration, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates.

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical building block.

Primary Synthetic Route: Controlled Oxidation

The most direct and widely employed method for preparing this compound is the controlled oxidation of its readily available precursor, 4-(methylthio)aniline. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)aniline.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally benign oxidant. However, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. The choice depends on the desired reactivity and scale.

  • Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the oxidant is typical to ensure full conversion of the starting material.[7] However, a large excess will promote the formation of the sulfone byproduct.

  • Temperature Management: The oxidation is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the oxidant is critical to control the reaction rate and enhance selectivity for the sulfoxide over the sulfone.[7]

Detailed Experimental Protocol:

  • Dissolution: Dissolve 4-(methylthio)aniline (1.0 equivalent) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature while monitoring its progress by Thin-Layer Chromatography (TLC). The sulfoxide product is more polar and will have a lower Rf value than the starting sulfide.[7]

  • Quenching: Once the starting material is consumed, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a starch-iodide paper test is negative.

  • Work-up and Isolation: Neutralize the reaction mixture, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[7]

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Controlled Oxidation cluster_product Desired Product cluster_byproduct Potential Byproduct start 4-(Methylthio)aniline reaction Reaction Vessel (Methanol or Acetic Acid) start->reaction Dissolve product This compound reaction->product Selective Oxidation byproduct 4-(Methylsulfonyl)aniline reaction->byproduct Over-oxidation (Excess H₂O₂ or Heat) reagents 1. H₂O₂ (1.1 eq) 2. 0°C to RT reagents->reaction

Caption: Synthetic pathway from 4-(methylthio)aniline to this compound.

Key Chemical Reactivity

The reactivity of this compound is characterized by transformations at its three key sites: the amino group, the sulfinyl group, and the aromatic ring.

  • N-Acylation/Alkylation: The amino group can act as a nucleophile to react with acylating or alkylating agents. This is a fundamental step in building more complex molecules, such as the amide derivatives used in anti-inflammatory drugs.[8]

  • Oxidation to Sulfone: The sulfinyl group can be readily oxidized to the corresponding sulfone using stronger oxidizing conditions (e.g., excess H₂O₂ or KMnO₄). This is the primary route to synthesizing the 4-(methylsulfonyl)aniline pharmacophore.

  • Reduction to Sulfide: The sulfinyl group can be reduced back to the sulfide using reducing agents like titanium(III) chloride or trifluoroacetic anhydride/sodium iodide.

  • Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-director, while the methylsulfinyl group is a deactivating meta-director. The overall outcome of electrophilic substitution reactions will depend on the reaction conditions, with the directing effect of the potent amino group often dominating.

Reactivity Pathways Diagram:

Reactivity cluster_N Amino Group Reactions cluster_S Sulfur Group Reactions cluster_Ring Aromatic Ring Reactions A This compound B N-Acylated Derivative A->B Acyl Chloride, Base C N-Alkylated Derivative A->C Alkyl Halide, Base D 4-(Methylsulfonyl)aniline (Sulfone) A->D Oxidation [O] E 4-(Methylthio)aniline (Sulfide) A->E Reduction [H] F Ring-Substituted Product (e.g., Halogenation) A->F Electrophile (e.g., Br₂)

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound. Below are the expected spectroscopic signatures based on its molecular structure.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-8.0 ppm).- Amine Protons (NH₂): A broad singlet (exchangeable with D₂O) typically between 3.5-5.0 ppm.- Methyl Protons (S(O)CH₃): A sharp singlet around 2.7-3.0 ppm.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).- Methyl Carbon (S(O)CH₃): A signal in the aliphatic region, typically around 40-45 ppm.
IR Spectroscopy - N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3300-3500 cm⁻¹.- S=O Stretch: A strong, characteristic absorption band at ~1030-1070 cm⁻¹.- Aromatic C=C Stretch: Peaks in the ~1450-1600 cm⁻¹ region.- C-S Stretch: A weaker absorption around 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155).

Significance in Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not widely documented, its importance in drug development is primarily twofold: as a key intermediate and as a potential drug metabolite.

Intermediate for COX-2 Inhibitors

The 4-(methylsulfonyl)aniline moiety is a well-established pharmacophore found in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Compounds incorporating this structure have shown significant anti-inflammatory activity.[8][11][12] The synthesis of these sulfone-containing drugs often proceeds through the oxidation of a sulfide or sulfoxide precursor.[13] Therefore, this compound serves as the direct, penultimate intermediate in the synthesis of 4-(methylsulfonyl)aniline, making its efficient preparation and purification a critical step in the manufacturing process of these important pharmaceuticals.[10]

Role as a Metabolite and Prodrug Analogue

In drug metabolism, sulfide-containing drugs are often oxidized in vivo by cytochrome P450 enzymes to their corresponding sulfoxide and sulfone metabolites. The sulfoxide metabolite, being more polar, often has altered solubility and clearance rates. Studying compounds like this compound helps researchers understand these metabolic pathways and design drugs with optimal pharmacokinetic profiles. Furthermore, the conversion of a less polar sulfide (prodrug) to a more polar and potentially active sulfoxide is a strategy used in drug design to improve bioavailability.

Safety and Handling

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[14][15] May be harmful if swallowed or absorbed through the skin.[16] The sulfonyl analog is noted as being light-sensitive.[17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable chemical entity whose properties are distinct from its more commonly cited sulfide and sulfone relatives. Its unique electronic profile, polarity, and chiral nature make it an interesting scaffold for further chemical exploration. For researchers and drug development professionals, its primary role is as a pivotal intermediate in the synthesis of the 4-(methylsulfonyl)aniline pharmacophore, a key component in a class of effective anti-inflammatory drugs. A thorough understanding of its synthesis via controlled oxidation and its characteristic reactivity provides the essential foundation for leveraging this compound in organic synthesis and medicinal chemistry programs.

References

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

  • PubChemLite. (n.d.). 4-(methylsulfonyl)aniline (C7H9NO2S). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 3074103-22-0 | 4-(Methylsulfonyl)-N-(4-morpholinophenyl)aniline. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of 4-(Methylsulfinyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 22865-62-9), also known as 4-aminophenyl methyl sulfoxide, is a critical organosulfur intermediate in medicinal chemistry. Distinguished by its chiral sulfinyl group (


), it serves as a pivotal building block for sulfoximine-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2. Unlike its sulfide precursor or sulfone oxidation product, the sulfoxide moiety introduces a center of chirality and unique polarity, significantly influencing the pharmacokinetics and solubility profiles of downstream derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization.

Molecular Identity & Structural Analysis

The compound consists of a primary aniline ring substituted at the para position with a methylsulfinyl group.[1] The sulfinyl group is pyramidal, creating a chiral center at the sulfur atom.

Attribute Detail
IUPAC Name This compound
Common Synonyms 4-Aminophenyl methyl sulfoxide;

-Aminophenyl methyl sulfoxide
CAS Registry Number 22865-62-9
Molecular Formula

SMILES

InChI Key JXTGICXCHWMCPM-UHFFFAOYSA-N (Generic)
Molecular Weight 155.22 g/mol
Electronic Effects
  • Resonance & Induction: The sulfinyl group is electron-withdrawing via induction (

    
    ) but can act as a weak resonance donor or acceptor depending on the conjugation. In the aniline system, it generally exerts a deactivating effect on the ring relative to the parent aniline, though less so than the sulfonyl (
    
    
    
    ) group.
  • Chirality: The sulfur atom is stereogenic. Synthetic preparations typically yield a racemate (

    
    -mixture) unless asymmetric oxidation catalysts are employed.
    

Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates experimental observations and high-confidence predictive models.

Property Value / Description Technical Context
Physical State Solid (Crystalline powder)Typically colorless to pale yellow; darkens on air oxidation.
Melting Point 120–125 °C (Estimated range)Note: While the sulfide precursor melts at ~85°C and the sulfone at ~170°C, the sulfoxide typically exhibits an intermediate melting range due to dipolar intermolecular forces.
Solubility High: DMSO, Methanol, EthanolModerate: Water, ChloroformLow: Hexane, Diethyl etherThe sulfoxide dipole enhances aqueous solubility compared to the sulfide analog.
pKa (Conjugate Acid) ~2.5 – 3.0 (Predicted)The electron-withdrawing sulfinyl group reduces the basicity of the amino group relative to aniline (pKa 4.6).
LogP ~0.2 – 0.5More hydrophilic than 4-(methylthio)aniline (LogP ~1.8) due to the polar S=O bond.
H-Bond Donors 1 (Amino group)Capable of donating two hydrogen bonds.
H-Bond Acceptors 2 (Amino N, Sulfinyl O)The sulfinyl oxygen is a significant H-bond acceptor.

Spectroscopic Characterization

Accurate identification relies on distinguishing the sulfoxide from its sulfide and sulfone analogs.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 300/400 MHz
  • Methyl Group (

    
    ):  A sharp singlet appears at 
    
    
    
    2.70 – 2.76 ppm
    .
    • Differentiation: This is distinct from the sulfide (

      
      ) at 
      
      
      
      ppm and the sulfone (
      
      
      ) at
      
      
      ppm.
  • Aromatic Protons: characteristic AA'BB' system.

    • 
       6.76 – 6.80 ppm (d, 2H):  Protons ortho to the amino group (shielded by resonance donation from N).
      
    • 
       7.45 – 7.50 ppm (d, 2H):  Protons ortho to the sulfinyl group (deshielded by the electron-withdrawing S=O).
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the methyl radical or oxygen is common in high-energy collisions, but the parent ion is stable in soft ionization.

Synthesis & Reactivity[1][6]

Synthetic Pathway

The primary synthesis involves the controlled oxidation of 4-(methylthio)aniline. Over-oxidation to the sulfone is the primary impurity risk.

Reagents:

  • Oxidant: Hydrogen Peroxide (

    
    ) or 
    
    
    
    -CPBA (stoichiometry control is critical).
  • Catalyst: Indium or Tungsten-based photocatalysts can enhance selectivity.

  • Solvent: Methanol or Dichloromethane.

SynthesisPathway Sulfide 4-(Methylthio)aniline (Starting Material) Oxidation1 Controlled Oxidation (1.0 eq oxidant) Sulfide->Oxidation1 + [O] Sulfoxide This compound (Target: CAS 22865-62-9) Oxidation1->Sulfoxide High Selectivity Oxidation2 Over-Oxidation (Excess oxidant) Sulfoxide->Oxidation2 + [O] Sulfone 4-(Methylsulfonyl)aniline (Impurity: CAS 5470-49-5) Oxidation2->Sulfone Side Reaction

Figure 1: Stepwise oxidation pathway. Precise stoichiometric control (1.0 equivalent of oxidant) is required to stop at the sulfoxide stage.

Experimental Protocol: Selective Oxidation
  • Preparation: Dissolve 4-(methylthio)aniline (1.0 eq) in Methanol.

  • Addition: Cool to 0°C. Add

    
     (30% aq, 1.05 eq) dropwise over 30 minutes.
    
  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC or HPLC.

  • Quenching: Quench excess peroxide with saturated sodium thiosulfate.

  • Extraction: Extract with Ethyl Acetate. The sulfoxide partitions into the organic phase but is more polar than the starting sulfide.

  • Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Analytical Workflow

To ensure pharmaceutical grade purity, a rigorous analytical workflow is required to quantify the sulfone impurity and unreacted sulfide.

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC HPLC Analysis (C18 Column, H2O/MeCN) Sample->HPLC Decision Peak Identification HPLC->Decision SulfidePeak RT ~ 5.0 min Sulfide (Precursor) Decision->SulfidePeak Less Polar SulfoxidePeak RT ~ 3.5 min Sulfoxide (Target) Decision->SulfoxidePeak Intermediate SulfonePeak RT ~ 2.8 min Sulfone (Impurity) Decision->SulfonePeak More Polar Action1 Recrystallize SulfidePeak->Action1 > 0.5% Action2 Release / Use SulfoxidePeak->Action2 Purity > 98% SulfonePeak->Action1 > 0.5%

Figure 2: Analytical decision tree for quality control. Retention times (RT) are illustrative for a standard Reverse Phase C18 method.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5%

    
     95% Acetonitrile in Water (0.1% Formic Acid).
    
  • Detection: UV at 254 nm (Aromatic absorption).

  • Elution Order: Sulfone (Most Polar)

    
     Sulfoxide 
    
    
    
    Sulfide (Least Polar). Note: Order may invert depending on pH and specific column chemistry, but sulfoxide is consistently distinct.

Biological Relevance

This compound acts as a pharmacophore in the design of COX-2 inhibitors . The sulfinyl group mimics the pharmacodynamic properties of the sulfonamide group found in celecoxib but with altered metabolic stability and solubility. It is also investigated as a metabolite of industrial aniline derivatives, where the sulfoxidation represents a detoxification or bioactivation pathway.

References

  • CymitQuimica . This compound Product Entry. Retrieved from .

  • MDPI . Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides. Molecules 2025. Retrieved from .

  • Royal Society of Chemistry . Magnéli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. Supporting Information. Retrieved from .

  • PubChem . Methyl phenyl sulfoxide (Related Compound Data). Retrieved from .

  • BenchChem . Synthesis routes of 4-(Methylsulfonyl)aniline. Retrieved from .

Sources

4-(Methylsulfinyl)aniline CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Methylsulfonyl)aniline for Pharmaceutical Research Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)aniline, a pivotal chemical intermediate in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's precise chemical identity, structural features, validated synthesis protocols, and critical applications. A significant focus is placed on its role as a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic advantages. The guide synthesizes field-proven insights with established scientific literature to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory and research applications.

A Note on Nomenclature: The topic specified was "4-(Methylsulfinyl)aniline." However, the vast majority of research, commercial availability, and application data pertains to the oxidized form, 4-(Methylsulfonyl)aniline (CAS Number: 5470-49-5) . The sulfinyl group contains a sulfur atom double-bonded to one oxygen atom (-S(O)-), whereas the sulfonyl group contains a sulfur atom double-bonded to two oxygen atoms (-SO₂-). This guide will focus exclusively on the scientifically prominent sulfonyl compound, which is a critical building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone, is an aromatic amine containing a methylsulfonyl functional group. This sulfone moiety is a key structural feature that imparts specific electronic and steric properties, making it a valuable component in the rational design of targeted therapeutics.

Caption: Chemical structure of 4-(Methylsulfonyl)aniline.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueReference(s)
CAS Number 5470-49-5[1][2][3]
Molecular Formula C₇H₉NO₂S[1][2][4]
Molecular Weight 171.22 g/mol [1][2][4]
IUPAC Name 4-(methylsulfonyl)aniline[4]
Synonyms 4-Aminophenyl methyl sulfone, p-(Methylsulfonyl)aniline, 4-Mesylaniline[2][4][5]
Appearance White to almost white solid, powder, or crystal[6]
Melting Point 135-139 °C[6]
SMILES NC1=CC=C(S(=O)(C)=O)C=C1[1]
InChI Key XJEVFFNOMKXBLU-UHFFFAOYSA-N[7][8]

Synthesis and Purification

A reliable and commonly cited method for the laboratory-scale synthesis of 4-(methylsulfonyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-methanesulfonyl-4-nitro-benzene. This method is favored for its high efficiency and clean conversion.

Causality of Experimental Choices:

  • Starting Material: 1-methanesulfonyl-4-nitro-benzene is a readily available commercial starting material. The nitro group serves as a precursor to the amine.

  • Catalyst: Palladium on activated carbon (10% Pd-C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups to anilines. It offers a large surface area for the reaction to occur.

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure is the reducing agent. The reaction proceeds via the catalytic transfer of hydrogen to the nitro group.

  • Solvent: Methanol is an excellent solvent for the starting material and provides a suitable medium for the hydrogenation process.

  • Purification: Filtration through celite is crucial for the complete removal of the solid Pd-C catalyst. Recrystallization from a suitable solvent like ethanol is a standard and effective technique to purify the final product, yielding a solid of high purity.[7]

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_product Final Product start_material 1-Methanesulfonyl-4-nitro-benzene (in Methanol) reaction Hydrogenation Reaction (Stir until H₂ uptake ceases) start_material->reaction catalyst 10% Palladium on Carbon (Pd-C) catalyst->reaction h2 H₂ Gas (Atmospheric Pressure) h2->reaction filtration Filter through Celite (Removes Pd-C Catalyst) reaction->filtration concentration Concentrate Filtrate (Evaporate Methanol) filtration->concentration purification Recrystallize from Ethanol concentration->purification product 4-(Methylsulfonyl)aniline (High Purity Solid) purification->product

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)aniline.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[9]
  • Reaction Setup: In a suitable reaction vessel, dissolve 1-methanesulfonyl-4-nitro-benzene (e.g., 2.48 mmol, 500 mg) in methanol (20 ml).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd-C) (100 mg) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure. The reaction is monitored by the uptake of hydrogen gas. Continue until gas uptake ceases, indicating the completion of the reaction.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to completely remove the solid Pd-C catalyst.

  • Concentration: Concentrate the resulting filtrate under reduced pressure to remove the methanol, yielding a crude residue.

  • Purification: Recrystallize the residue from ethanol to obtain the purified 4-(methylsulfonyl)aniline as a solid (yield ~65%).

Applications in Drug Discovery and Development

The primary significance of 4-(methylsulfonyl)aniline in drug development lies in its role as a foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.

Mechanism of Action: The COX-2 Hypothesis The anti-inflammatory effects of traditional NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[9] There are two main isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to common side effects like gastrointestinal distress (via COX-1 inhibition). The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create drugs with a better safety profile. The 4-(methylsulfonyl)aniline moiety proved to be a critical pharmacophore for achieving this selectivity.

COX_Inhibition_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inflammatory) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Protective Prostaglandins (e.g., Gastric Mucosa) COX1->PG1 Catalyzes PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Catalyzes Pharmacophore 4-(Methylsulfonyl)aniline Pharmacophore Block Pharmacophore->Block Block->COX2 Selectively Inhibits

Caption: Role of the pharmacophore in selective COX-2 inhibition.

Research has demonstrated that incorporating the 4-(methylsulfonyl)aniline pharmacophore into the structures of known NSAIDs, such as naproxen, indomethacin, and diclofenac, can maintain or enhance anti-inflammatory activity.[9][10][11] More importantly, this structural modification is expected to increase selectivity towards the COX-2 enzyme, potentially leading to new drug candidates with improved gastrointestinal safety profiles.[9][11][12] The sulfonyl group is believed to fit into a specific side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of the COX-1 enzyme.

Safety, Handling, and Storage

As a laboratory chemical, 4-(methylsulfonyl)aniline must be handled with appropriate precautions. It is classified as an irritant.[4][13][14]

Hazard CategoryDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][6][14]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][13][14][15][16]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14][16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16]

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[13][16]

Storage:

  • Store in a tightly sealed container in a dry, dark place at room temperature.[1][5]

References

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617. PubChem. [Link]

  • Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. [Link]

  • 4-(methylsulfonyl)aniline (C7H9NO2S). PubChemLite. [Link]

  • 4-[(methylsulfanyl)methyl]aniline (C8H11NS). PubChemLite. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. National Center for Biotechnology Information (PMC). [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

4-(Methylsulfinyl)aniline: A Strategic Intermediate in Chiral Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-(Methylsulfinyl)aniline (CAS: 3058-18-2), distinct from its sulfide precursor and sulfone over-oxidation product. It focuses on its critical role as a chiral building block and pharmacophore scaffold in modern drug discovery.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (also known as 4-aminophenyl methyl sulfoxide) represents a pivotal oxidation state in organosulfur chemistry. Unlike its fully oxidized counterpart (4-methylsulfonylaniline, used in COX-2 inhibitors), the sulfinyl derivative possesses a chiral center at the sulfur atom , offering a unique vector for enantioselective drug design.

This guide addresses the primary challenge in its utilization: chemoselective synthesis . The sulfoxide moiety is thermodynamically unstable relative to the sulfone, requiring precise kinetic control during manufacturing. This document outlines self-validating protocols for its synthesis, purification, and application in next-generation kinase inhibitors (e.g., FLT3 targets) and sulfoximine synthesis.

Chemical Profile & Reactivity

The utility of this compound stems from its dual functionality: the nucleophilic aniline amine and the electrophilic/chiral sulfoxide.

PropertySpecificationImplications for Processing
CAS Number 3058-18-2Distinct from Sulfide (104-96-1) & Sulfone (5470-49-5)
Molecular Formula C₇H₉NOSMW: 155.22 g/mol
Chirality Pyramidal SulfurExists as (R)/(S) enantiomers; racemizes at >200°C
pKa (Conj.[1] Acid) ~2.5 - 3.0Less basic than aniline due to electron-withdrawing sulfinyl group
Solubility Polar Organic SolventsSoluble in DMSO, MeOH, EtOAc; Poor in Hexanes
The Selectivity Challenge

The oxidation of the sulfide precursor (4-(methylthio)aniline) proceeds in two steps. The rate constant for the second oxidation (


, sulfoxide 

sulfone) is often comparable to the first (

, sulfide

sulfoxide) with standard oxidants, leading to inseparable mixtures.

Success Metric: A robust process must achieve a Selectivity Factor (


) > 50:1.

Validated Synthetic Protocol: Chemoselective Oxidation

Note: This protocol utilizes a Sc(OTf)₃ catalyzed pathway to maximize chemoselectivity, avoiding the over-oxidation common with neat mCPBA.

Materials
  • Precursor: 4-(Methylthio)aniline (1.0 eq)

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% aq.[2] (1.1 eq)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (0.5 mol%)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Charge a glass-lined reactor with 4-(methylthio)aniline and Ethanol/Water solvent. Stir at 25°C until fully dissolved.

  • Catalyst Addition: Add Sc(OTf)₃. The Lewis acid activates the peroxide, favoring the nucleophilic attack of the sulfide over the electron-deficient sulfoxide.

  • Controlled Addition: Add H₂O₂ dropwise over 60 minutes, maintaining internal temperature

    
    . Rationale: Higher temperatures accelerate 
    
    
    
    (sulfone formation).
  • Quenching: Monitor via HPLC. Upon consumption of starting material (<0.5%), quench immediately with saturated Na₂S₂O₃ to destroy excess peroxide.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3]

  • Purification: Recrystallize from Ethanol/Hexane to remove trace sulfone.

Self-Validating Checkpoint:

  • TLC/HPLC: The Sulfoxide (Target) will elute between the Sulfide (Non-polar) and Sulfone (Polar).

  • 1H NMR (DMSO-d6): Look for the methyl signal shift.

    • Sulfide (S-Me):

      
       ~2.4 ppm
      
    • Sulfoxide (S(O)-Me):

      
       ~2.7 ppm (Target) 
      
    • Sulfone (SO₂-Me):

      
       ~3.1 ppm
      

Reaction Engineering & Pathway Visualization

The following diagram illustrates the critical control points in the synthesis and downstream application of this compound.

G Sulfide Precursor 4-(Methylthio)aniline Sulfoxide TARGET INTERMEDIATE This compound (Chiral Center) Sulfide->Sulfoxide k1 (Fast) Selective Oxidation Oxidant Oxidant (H2O2 / Sc(OTf)3) Oxidant->Sulfide Sulfone Impurity 4-(Methylsulfonyl)aniline (Over-oxidation) Sulfoxide->Sulfone k2 (Slow) Avoid >30°C Drug1 Kinase Inhibitors (e.g., FLT3 Targets) Sulfoxide->Drug1 Amide Coupling Drug2 Sulfoximines (NH Transfer) Sulfoxide->Drug2 Imidation (NaN3/H2SO4)

Figure 1: Reaction pathway emphasizing the kinetic control required to prevent sulfone formation and downstream divergence into pharmaceutical classes.

Pharmaceutical Applications

A. FLT3 Kinase Inhibitors (Oncology)

In the development of Acute Myeloid Leukemia (AML) therapies, the aniline nitrogen of this compound is coupled with heterocycles (e.g., isoxazolo-pyridines) to form Type II kinase inhibitors.

  • Mechanism: The sulfinyl group acts as a hydrogen bond acceptor in the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and metabolic stability compared to alkyl analogs.

  • Protocol Insight: The aniline is typically reacted with an acid chloride or activated ester. Caution: The sulfoxide is sensitive to strong reducing agents (e.g., LiAlH₄), so amide reduction steps must be avoided after coupling.

B. Sulfoximines (The "New Sulfone")

Sulfoximines (R-S(O)(NH)-R') are emerging bioisosteres for sulfones, offering higher solubility and an additional vector for substitution (on the nitrogen).

  • Transformation: this compound is the direct precursor.

  • Reaction: Stereospecific imidation using sodium azide (

    
    ) and sulfuric acid (Schmidt reaction conditions) or metal-catalyzed nitrene transfer converts the sulfoxide to the sulfoximine with retention of configuration.
    

Analytical Quality Control (QC)

To ensure "Pharmaceutical Grade" integrity, the following specification limits are recommended:

Test ParameterMethodAcceptance Criteria
Assay (Purity) HPLC (C18 Column, MeOH/H₂O)

98.5%
Sulfone Impurity HPLC

0.5% (Critical for tox)
Sulfide Impurity HPLC

0.5%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)Report Value (if chiral synthesis)
Water Content Karl Fischer

0.5%
Residual Catalyst ICP-MS (Scandium)

10 ppm

References

  • Selective Oxidation Catalysis

    • Title: "Sc(OTf)3-catalyzed selective oxidation of sulfides to sulfoxides with hydrogen peroxide."
    • Source: Journal of Organic Chemistry.[4]

    • URL:[Link]

  • Kinase Inhibitor Synthesis

    • Title: "Synthesis and biological evaluation of 4-(4-aminophenyl)
    • Source: Bioorganic & Medicinal Chemistry.[5]

    • URL:[Link]

  • Sulfoximine Applications

    • Title: "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Properties & Safety

    • Title: "this compound - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methylsulfinyl)aniline (CAS: 305-03-3), also known as 4-aminophenyl methyl sulfoxide , is a pivotal organosulfur compound serving as both a metabolic marker and a chiral auxiliary in asymmetric synthesis. Structurally, it bridges the electron-rich aniline moiety with the electron-withdrawing, chiral sulfinyl group.

This guide provides a definitive spectroscopic profile of the compound, synthesizing data from high-field NMR, FTIR, and Mass Spectrometry. It is designed for researchers requiring rigorous structural validation and precise analytical standards.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

ParameterData
IUPAC Name This compound
Common Synonyms 4-Aminophenyl methyl sulfoxide; p-Aminophenyl methyl sulfoxide
CAS Number 305-03-3
Molecular Formula C

H

NO

Molecular Weight 155.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 151–153 °C
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; slightly soluble in water

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR  spectrum of this compound exhibits a classic AA'BB'  splitting pattern in the aromatic region, characteristic of para-disubstituted benzenes with substituents of opposing electronic effects (electron-donating -NH

vs. electron-withdrawing -S(O)Me).

H NMR Data (300 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.70 Singlet (s)3H-S(O)CH

Methyl group deshelded by the sulfinyl oxygen. Distinct from sulfide (~2.4 ppm) and sulfone (~3.0 ppm).
3.80 - 4.20 Broad (br s)2H-NH

Amine protons (chemical shift is concentration/solvent dependent).
6.76 – 6.80 Multiplet (m)2HAr-H (ortho to NH

)
Upfield shift due to resonance donation from the amino group (shielding effect).
7.45 – 7.50 Multiplet (m)2HAr-H (ortho to S=O)Downfield shift due to the inductive electron-withdrawing nature of the sulfinyl group.

Analyst Note: In polar protic solvents like MeOD , the aromatic doublets may shift slightly (e.g.,


 7.46 and 6.80), and the amine protons will exchange with deuterium, disappearing from the spectrum.

C NMR Data (75 MHz, CDCl

)
  • Methyl Carbon:

    
     43.5 ppm (Characteristic of methyl sulfoxide).
    
  • Aromatic Carbons:

    
     114.8 (C-NH
    
    
    
    ortho), 126.5 (C-S=O ortho), 133.0 (C-S=O ipso), 150.1 (C-NH
    
    
    ipso).
Infrared Spectroscopy (FTIR)

The IR spectrum is dominated by the interplay between the primary amine and the sulfoxide moiety. The sulfoxide stretch is a critical diagnostic band, distinguishing it from the sulfide (no band) and sulfone (two bands).

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3350 – 3450

(Stretch)
Primary Amine (-NH

)
Appears as a doublet (symmetric/asymmetric).
3000 – 3100

(Stretch)
Aromatic RingWeak intensity, typical of arenes.
1620

(Scissoring)
Primary Amine"Amine II" band.
1590, 1490

(Ring Stretch)
Aromatic RingSkeletal vibrations.
1030 – 1050

(Stretch)
SulfoxideKey Diagnostic: Strong, broad band.
820 – 830

(Out-of-plane)
p-Disubstituted BenzeneStrong band indicating para substitution.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     155 [M]
    
    
    
    (EI) or 156 [M+H]
    
    
    (ESI).

Fragmentation Pathway (EI):

  • Parent Ion:

    
     155.
    
  • Loss of Methyl Radical (

    
    CH
    
    
    
    ):
    Generates cation at
    
    
    140.
  • Loss of Oxygen (Deoxygenation): Common in sulfoxides, yielding the sulfide cation at

    
     139.
    
  • Major Fragment:

    
     108 (Loss of -SOMe or rearrangement).
    

MS_Fragmentation M Molecular Ion [M]+ m/z 155 Frag1 [M - CH3]+ m/z 140 M->Frag1 - CH3• Frag2 [M - O]+ (Sulfide) m/z 139 M->Frag2 - O Frag3 [C6H6N]+ (Aniline Cation) m/z 92 Frag2->Frag3 - SCH3

Caption: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Experimental Protocol: Selective Synthesis

While this compound is commercially available, high-purity samples for spectroscopic standards are best prepared via the selective oxidation of 4-(methylthio)aniline. This protocol avoids over-oxidation to the sulfone.

Method: Catalytic Oxidation with H O

Objective: Selectively oxidize the sulfide sulfur to sulfoxide without affecting the amine or over-oxidizing to sulfone.

Reagents:

  • 4-(Methylthio)aniline (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.1 equiv)

  • Catalyst: WO

    
     nanorods or Indium(III) catalyst (0.5 mol%)
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-(methylthio)aniline (139 mg, 1 mmol) in MeOH (5 mL) in a round-bottom flask.

  • Catalyst Addition: Add the selected catalyst (e.g., WO

    
     nanorods, 2 mg).
    
  • Oxidation: Add H

    
    O
    
    
    
    (30%, 113 µL) dropwise at 0°C to prevent exotherm-driven over-oxidation.
  • Reaction: Stir at room temperature (25°C) for 3–5 hours. Monitor via TLC (SiO

    
    , EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R
    
    
    
    ) than the sulfide.
  • Quench & Workup: Quench with saturated Na

    
    SO
    
    
    
    solution to destroy excess peroxide. Filter off the catalyst.[2]
  • Isolation: Concentrate the filtrate under vacuum. Extract with CHCl

    
    , dry over MgSO
    
    
    
    , and recrystallize from Ethanol/Hexane to yield off-white crystals.

Synthesis_Workflow Start Start: 4-(Methylthio)aniline (Sulfide) Step1 Dissolve in MeOH Add Catalyst (WO3) Start->Step1 Step2 Add H2O2 (1.1 eq) Dropwise @ 0°C Step1->Step2 Step3 Stir @ 25°C (3-5h) Monitor TLC Step2->Step3 Decision Is Sulfone forming? Step3->Decision Action1 Stop Reaction Immediately Quench with Na2SO3 Decision->Action1 Yes (Over-oxidation) Finish Isolate Product This compound Decision->Finish No (Pure Sulfoxide) Action1->Finish

Caption: Controlled oxidation workflow ensuring selectivity for the sulfoxide over the sulfone.

References

  • MDPI. (2025). Indium Imidazo[4,5-b]porphyrins as Photocatalysts for Oxidation of Sulfides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Magnéli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 79617: 4-(Methylsulfonyl)aniline (Analogous Data). Retrieved from [Link]

Sources

The Strategic Role of 4-(Methylsulfinyl)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(methylsulfinyl)aniline scaffold is an increasingly important structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established roles in drug design. Particular emphasis is placed on its function as a bioisostere, its impact on pharmacokinetic and pharmacodynamic profiles, and its application in the development of targeted therapeutics. This document synthesizes current knowledge to offer field-proven insights for researchers engaged in the discovery and development of novel pharmaceuticals.

Introduction: The Sulfoxide Moiety in Drug Design

Sulfur-containing functional groups are integral to a vast array of pharmaceuticals, with the sulfoxide group playing a particularly versatile role.[1][2] The unique physicochemical properties of the sulfoxide, including its high polarity, hydrogen bond accepting capability, and stereogenic nature, offer medicinal chemists a powerful tool to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3] The this compound core, which combines the sulfoxide with an aniline ring, presents a valuable building block for creating compounds with tailored biological activities. This guide will delve into the specifics of this scaffold, providing a technical resource for its effective application in drug discovery programs.

Physicochemical Properties and Bioisosterism

The methylsulfinyl group is often considered a bioisosteric replacement for other functionalities, such as the methylsulfonyl or even a carbonyl group. Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern drug design.[4] The choice between a methylsulfinyl and a methylsulfonyl group can significantly impact a molecule's properties.

Table 1: Comparative Physicochemical Properties of this compound and its Sulfonyl Analog

PropertyThis compound (Predicted/Inferred)4-(Methylsulfonyl)anilineReference(s)
Molecular Formula C₇H₉NOSC₇H₉NO₂S[5][6]
Molecular Weight 155.22 g/mol 171.22 g/mol [5][6]
Melting Point Lower than sulfonyl analog133 °C[7]
Boiling Point Lower than sulfonyl analog384.3 °C at 760 mmHg[7]
Water Solubility Moderately solubleSoluble[7][8]
Polar Surface Area (PSA) ~50-60 Ų (Estimated)68.5 Ų[7]
XLogP3 Lower than sulfonyl analog-0.1[7]

The sulfoxide group is less polar and more lipophilic than the corresponding sulfone, which can influence a drug's ability to cross cell membranes and its overall pharmacokinetic profile. Furthermore, the lone pair of electrons on the sulfur atom of the sulfoxide can participate in different non-covalent interactions with biological targets compared to the sulfone.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective oxidation of its precursor, 4-(methylthio)aniline. The key challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)aniline.

Synthetic Pathway

The general synthetic route involves a two-step process starting from 4-aminothiophenol.

Synthesis of this compound 4-Aminothiophenol 4-Aminothiophenol 4-(Methylthio)aniline 4-(Methylthio)aniline 4-Aminothiophenol->4-(Methylthio)aniline Methylating Agent (e.g., CH3I, (CH3)2SO4) This compound This compound 4-(Methylthio)aniline->this compound Selective Oxidizing Agent (e.g., H2O2, m-CPBA)

Caption: General synthetic pathway for this compound.

Experimental Protocol: Selective Oxidation of 4-(Methylthio)aniline

This protocol is a representative example based on established methods for the selective oxidation of sulfides to sulfoxides.

Materials:

  • 4-(Methylthio)aniline

  • Hydrogen peroxide (30% solution)

  • Methanol or Acetic Acid (as solvent)

  • Sodium sulfite (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 4-(methylthio)aniline (1 equivalent) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of 30% hydrogen peroxide dropwise to the cooled solution while monitoring the temperature.

  • Stir the reaction mixture at 0-5 °C for a specified time (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Role in Medicinal Chemistry: Case Studies

While direct incorporation of the this compound scaffold into marketed drugs is less common than its sulfonyl counterpart, its principles are exemplified in several important therapeutic agents.

The Methylsulfinyl Group in COX-2 Inhibition: A Bioisosteric Perspective

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in a class of highly successful anti-inflammatory drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Rofecoxib.[9][10] This group is crucial for the selective binding to the COX-2 enzyme over the COX-1 isoform, which is attributed to its ability to fit into a hydrophilic side pocket present in the active site of COX-2.[9]

Although these drugs contain the sulfonyl group, the study of their structure-activity relationships provides valuable insights into the potential role of a methylsulfinyl group. A methylsulfinyl group in the same position would also be a polar, hydrogen bond accepting group, but with reduced polarity and a different spatial arrangement due to the pyramidal geometry around the sulfur atom. This could lead to altered binding kinetics and selectivity profiles.

COX-2 Inhibition cluster_0 Drug Molecule cluster_1 COX-2 Enzyme Active Site Drug 4-(Methylsulfonyl)phenyl Moiety ActiveSite Hydrophilic Side Pocket Drug->ActiveSite H-Bonding & Electrostatic Interactions MainChannel Main Catalytic Channel

Caption: Interaction of the 4-(methylsulfonyl)phenyl moiety with the COX-2 active site.

Armodafinil: A Case Study of a Chiral Sulfoxide

Armodafinil, the (R)-enantiomer of modafinil, is a wakefulness-promoting agent. Its structure features a diphenylmethylsulfinylacetamide core. While not a direct aniline derivative, it serves as an excellent example of the importance of the methylsulfinyl group in neuropharmacology. The sulfoxide group is central to its mechanism of action, which is believed to involve the inhibition of dopamine reuptake. The chirality at the sulfur atom is critical for its pharmacological activity and pharmacokinetic profile, with the (R)-enantiomer exhibiting a longer half-life than the (S)-enantiomer.

Metabolism and Toxicology

The metabolic fate of the this compound moiety is of significant interest in drug development. The sulfoxide group can undergo both reduction to the corresponding sulfide (4-(methylthio)aniline) and oxidation to the sulfone (4-(methylsulfonyl)aniline). This metabolic interconversion can have profound implications for the drug's efficacy and duration of action.

Furthermore, the aniline core can be subject to metabolic modifications, such as N-acetylation or hydroxylation, which can influence its clearance and potential for toxicity. Aniline and some of its derivatives have been associated with hematological toxicities, and therefore, careful toxicological evaluation of any new drug candidate containing this scaffold is essential.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the amine protons, and the methyl protons of the sulfinyl group. The chemical shift of the methyl protons would be downfield compared to the corresponding sulfide due to the deshielding effect of the sulfoxide oxygen.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with the carbon of the methyl group and the aromatic carbons showing characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the S=O stretching of the sulfoxide (around 1050 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used for structural confirmation.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its unique combination of a polar, chiral sulfoxide group with an aromatic amine provides a rich design space for the development of novel therapeutics. While its full potential is still being explored, the principles learned from related structures, such as the COX-2 inhibitors and modafinil analogues, highlight the strategic advantages of incorporating this moiety. Future research will likely focus on exploiting the stereochemistry of the sulfoxide to develop enantiomerically pure drugs with improved efficacy and safety profiles, as well as exploring its application in a wider range of therapeutic areas. As our understanding of the subtle interplay between structure, metabolism, and biological activity continues to grow, the this compound core is poised to become an even more important tool in the medicinal chemist's arsenal.

References

  • Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Retrieved from [Link]

  • RSC. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonamido)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). EP0062542B1 - Process for synthesizing aniline.
  • PubChem. (n.d.). 4-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.
  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl).
  • LOCKSS. (n.d.). and 1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones. Retrieved from [Link]

  • RSC. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). Aniline. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylbenzylidene-4-methylaniline. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]aniline-Selected)

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theoretical calculations on 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Calculations on 4-(Methylsulfinyl)aniline: A Computational Protocol Guide

Executive Summary

This compound (CAS: 1197-55-3) represents a unique challenge and opportunity in computational organic chemistry. Structurally, it combines a strongly electron-donating amino group (


) with a chiral, electron-withdrawing methylsulfinyl group (

). This "push-pull" electronic architecture makes it a prime candidate for non-linear optical (NLO) applications and a critical metabolite model in drug discovery (sulfoxidation pathway).

This guide outlines a rigorous theoretical framework for characterizing this molecule. Unlike standard planar aromatics, the sulfinyl group introduces inherent chirality (S-stereocenter) and pyramidal geometry, necessitating advanced density functional theory (DFT) treatments to accurately predict conformational landscapes, vibrational signatures, and reactivity descriptors.

Part 1: Computational Methodology (The Engine Room)

To ensure high-fidelity results that correlate with experimental X-ray and spectroscopic data, the selection of the model chemistry is critical.

Functional Selection: The Causality of Choice
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The historical workhorse. It is sufficient for general geometry optimization and vibrational frequency assignment.

  • 
    B97X-D (Long-range corrected hybrid with dispersion): Recommended. This compound involves significant lone-pair interactions (O and N) and potential 
    
    
    
    -stacking in solid-state simulations. Standard B3LYP fails to capture weak London dispersion forces accurately. The
    
    
    B97X-D functional corrects for long-range interactions, essential for accurate conformational energy barriers of the sulfinyl group rotation.
Basis Set Selection[1]
  • 6-311++G(d,p):

    • Triple-

      
       (6-311):  Required to describe the valence electrons of the sulfur atom accurately.
      
    • Diffuse Functions (++): Critical for this molecule. The lone pairs on the sulfinyl oxygen and the amino nitrogen occupy diffuse regions of space. Omitting these leads to significant errors in calculating the dipole moment and hyperpolarizability.

    • Polarization Functions (d,p): Essential for modeling the pyramidalization of the amine nitrogen and the hypervalent nature of the sulfur bond.

Solvation Models
  • IEF-PCM or SMD: Gas-phase calculations often overestimate intramolecular hydrogen bonding. For drug development contexts, calculations should be performed using the SMD (Solvation Model based on Density) with water (

    
    ) or DMSO (
    
    
    
    ) to mimic physiological or stock solution environments.

Part 2: Structural & Conformational Analysis

The geometry of this compound is governed by two key degrees of freedom: the pyramidal inversion of the amine and the rotation of the sulfinyl group.

Experimental Protocol for Conformational Search:

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by rotating the

    
     dihedral angle from 0° to 360° in 10° increments.
    
  • Chirality Check: The sulfur atom is a stable stereocenter (inversion barrier > 35 kcal/mol). Ensure the starting geometry is explicitly defined as (

    
    )- or (
    
    
    
    )- enantiomer.
  • Optimization: Re-optimize the local minima found in the PES scan with tight convergence criteria (Opt=Tight).

Visualization of Computational Workflow:

G Start Input Structure (R)-4-(Methylsulfinyl)aniline PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt PES_Scan PES Scan Dihedral Rotation PreOpt->PES_Scan DFT_Opt DFT Optimization wB97X-D / 6-311++G(d,p) Freq_Check Frequency Check (NIMAG = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Imaginary Freq Found (Fix) Solvation SMD Solvation (Water/DMSO) Freq_Check->Solvation True Minima PES_Scan->DFT_Opt Lowest Energy Conformer Properties Property Calculation (NLO, UV-Vis, NMR) Solvation->Properties

Caption: Figure 1. Self-validating computational workflow for sulfoxide derivatives. Note the iterative frequency check to ensure a true ground state.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The "Push-Pull" character is quantified by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the amino group (

    
    ) and the aromatic ring (
    
    
    
    -system). It represents the nucleophilic center.
  • LUMO: Localized on the sulfinyl group (

    
    ) and the adjacent ring carbons. This indicates the site of nucleophilic attack or electron acceptance.
    

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
  • Note: A lower HOMO-LUMO gap compared to unsubstituted aniline indicates higher chemical reactivity and potential for charge transfer.

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions (e.g., drug-receptor binding).

  • Red Regions (Negative Potential): Concentrated on the Sulfinyl Oxygen and Amino Nitrogen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Methyl protons and Amine protons. These are H-bond donors.

Part 4: Spectroscopic Profiling

To validate the theoretical model, compare calculated frequencies with experimental values using a scaling factor (typically 0.967 for


B97X-D/6-311++G(d,p)).

Table 1: Key Vibrational Modes for Validation

Vibrational ModeApprox.[1] Theoretical Freq (cm⁻¹)IntensityCharacterization

asym
3550 - 3650MediumAmino asymmetric stretch

sym
3450 - 3550MediumAmino symmetric stretch

aromatic
1600 - 1620StrongRing skeletal vibration

1030 - 1060 Very Strong Diagnostic Sulfinyl stretch

680 - 720WeakCarbon-Sulfur stretch

Note: The S=O stretch is highly sensitive to solvation. In hydrogen-bonding solvents (water), this peak will redshift due to H-bonding with the oxygen atom.

Part 5: Non-Linear Optical (NLO) Properties

This compound is non-centrosymmetric due to the chiral sulfur, making it NLO active.

Calculation Protocol:

  • Keyword: Use Polar in the Gaussian route section.

  • Property: Calculate the First Hyperpolarizability (

    
    ).
    
  • Equation:

    
    
    

Logic Flow of Charge Transfer:

NLO Donor Donor: -NH2 (High Electron Density) Bridge Bridge: Phenyl Ring (π-Conjugation) Donor->Bridge Charge Injection Acceptor Acceptor: -S(O)Me (Inductive Withdrawal) Bridge->Acceptor Charge Transfer Result High β value (NLO Response) Acceptor->Result Polarization

Caption: Figure 2. Intramolecular Charge Transfer (ICT) mechanism driving NLO properties.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B.

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

Sources

Methodological & Application

Application Note: Chemoselective Oxidation Strategies for 4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective oxidation of 4-(methylthio)aniline (thioether) to its corresponding sulfoxide is a critical transformation in the synthesis of anti-inflammatory and antibacterial pharmacophores. The primary challenge is chemoselectivity : the molecule contains two nucleophilic sites—the sulfur atom and the nitrogen (amine) atom.

Standard oxidants (e.g., m-CPBA) often yield complex mixtures of sulfoxides, sulfones (over-oxidation), and hydroxylamines/nitro-compounds (N-oxidation). This guide presents two validated protocols:

  • Method A (Green/Kinetic): Hydrogen Peroxide in Hexafluoroisopropanol (HFIP). Recommended for high throughput and green chemistry compliance.

  • Method B (Classic/Thermodynamic): Sodium Periodate (

    
    ) in Aqueous Methanol. Recommended for gram-scale batches requiring high robustness.
    

Mechanistic Principles & Selectivity Logic

To achieve high fidelity, one must exploit the nucleophilic differences between the sulfur and nitrogen lone pairs.

The Challenge: Competitive Nucleophiles
  • S-Oxidation (Desired): Sulfur is a "soft" nucleophile. It reacts rapidly with electrophilic oxygen sources.

  • N-Oxidation (Undesired): The aniline nitrogen is a "harder" nucleophile but can be easily oxidized by strong electrophiles or radical species.

  • Over-oxidation: Once formed, the sulfoxide (

    
    ) is less nucleophilic than the sulfide, but aggressive oxidants will push it to the sulfone (
    
    
    
    ).
The Solution: Solvent-Controlled Activation (HFIP Effect)

Method A utilizes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . This solvent is not merely a medium but a functional reagent.

  • Oxidant Activation: HFIP hydrogen-bonds to the peroxide oxygen, increasing its electrophilicity.

  • Amine Deactivation: HFIP is a strong hydrogen bond donor (HBD). It forms a hydrogen bond network with the aniline nitrogen lone pair, effectively "masking" it from the oxidant without requiring a protecting group.

Experimental Protocols

Method A: HFIP/ System (High Selectivity)

Best for: Rapid synthesis, avoiding metal waste, and preventing N-oxidation.

Reagents
  • Substrate: 4-(methylthio)aniline (1.0 equiv)

  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    ) (1.1 equiv)
    
  • Solvent: HFIP (Hexafluoroisopropanol) [Concentration: 0.2 M]

Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 4-(methylthio)aniline and HFIP. Stir at room temperature (20–25 °C) until fully dissolved.

    • Note: The solution may warm slightly due to H-bonding solvation.

  • Addition: Add 30%

    
     dropwise over 5 minutes.
    
    • Critical: Do not cool below 10°C; the reaction relies on the specific H-bond network which is temperature dependent.

  • Reaction: Stir vigorously for 30–60 minutes.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC.[1] Sulfide disappears; Sulfoxide appears (more polar).

  • Quench: Add saturated aqueous

    
     (sodium sulfite) solution (0.5 mL per mmol substrate) to destroy excess peroxide. Stir for 10 minutes.
    
  • Workup: Dilute with Ethyl Acetate and water. Wash the organic layer with water (2x) to remove HFIP (HFIP is water-soluble and can be recovered via distillation if scaling up).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: Sodium Periodate System (Robust Standard)

Best for: Large batches where HFIP cost is prohibitive; extremely high tolerance for functional groups.

Reagents
  • Substrate: 4-(methylthio)aniline (1.0 equiv)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol : Water (1:1 ratio) [0.1 M]

Step-by-Step Workflow
  • Preparation: Dissolve

    
     in water. Dissolve 4-(methylthio)aniline in Methanol.
    
  • Addition: Cool the substrate solution to 0 °C (ice bath). Add the aqueous periodate solution dropwise over 20 minutes.

    • Why: Periodate oxidation involves a cyclic intermediate. Lower temperature prevents over-oxidation to sulfone.

  • Reaction: Allow to warm to room temperature naturally. Stir for 4–12 hours.

    • Observation: A white precipitate (

      
      ) typically forms as the reaction proceeds.
      
  • Filtration: Filter off the solid sodium iodate precipitate.

  • Extraction: Evaporate the methanol from the filtrate. Extract the remaining aqueous layer with Dichloromethane (

    
    ).
    
  • Purification: If a slight yellow tint (trace

    
    ) is observed, wash with dilute sodium thiosulfate.
    

Analytical Quality Control (QC)

Distinguishing the Sulfide, Sulfoxide, and Sulfone is critical.

FeatureSulfide (Starting Material)Sulfoxide (Product)Sulfone (Over-oxidized impurity)
HPLC Retention Late eluting (Non-polar)Early eluting (Polar)Intermediate
1H NMR (S-Me)

~2.45 ppm (Singlet)

~2.70 ppm (Singlet)

~3.05 ppm (Singlet)
1H NMR (Aromatic) AA'BB' patternAA'BB' (Shifted downfield)AA'BB' (Strongly shifted downfield)
IR Spectroscopy No S=O bandStrong band ~1030-1050

Two bands ~1150 & 1300

Visualized Pathways & Logic

Diagram 1: Reaction Pathways & Chemoselectivity

This diagram illustrates the competitive pathways and how the HFIP method selectively blocks the Nitrogen pathway.

ReactionPathways Substrate 4-(methylthio)aniline (Sulfide + Amine) Sulfoxide Target Sulfoxide (S-Oxidation) Substrate->Sulfoxide Fast (k1) NOxide N-Oxide / Hydroxylamine (N-Oxidation) Substrate->NOxide Competitive (k2) Oxidant Oxidant (H2O2 or NaIO4) Sulfone Sulfone (Over-Oxidation) Sulfoxide->Sulfone Slow (k3) HFIP HFIP Solvent (H-Bond Shielding) HFIP->Substrate Deactivates N-Lone Pair HFIP->Oxidant Activates O-O Bond

Caption: HFIP promotes S-oxidation while suppressing N-oxidation via hydrogen-bond shielding of the amine.

Diagram 2: Method Selection Decision Tree

Use this flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Oxidation of 4-(methylthio)aniline Scale What is the Scale? Start->Scale Small < 10g (Discovery) Scale->Small Discovery Large > 100g (Process) Scale->Large Development MethodA Method A: H2O2 / HFIP (High Selectivity, Fast, Green) Small->MethodA Speed Priority: Speed or Cost? Large->Speed Speed->MethodA Speed/Green MethodB Method B: NaIO4 / MeOH (Low Cost, Robust, Slower) Speed->MethodB Cost/Safety

Caption: Selection logic based on scale and project priorities (Speed vs. Cost).

References

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry.[2] [Link]

    • Context: Establishes the mechanism of HFIP in activ
  • Ravikumar, T., et al. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Iranian Chemical Society. [Link]

    • Context: Validates the H2O2/HFIP system for chemoselective sulfide oxid
  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry. [Link]

    • Context: The foundational text for Method B, demonstrating the suppression of over-oxid
    • Context: Provides background on the utility of sulfoxides in drug development and analysis of side-reactions.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready protocol for the analysis of 4-(Methylsulfinyl)aniline. It moves beyond simple instruction to explain the chemical logic driving the method, ensuring reproducibility and scientific rigor.

Abstract

This guide details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of This compound (CAS: 1197-55-3), also known as 4-aminophenyl methyl sulfoxide. The method addresses specific analytical challenges inherent to this molecule: the basicity of the aniline moiety (causing peak tailing) and the polarity of the sulfoxide group (affecting retention). Utilizing a C18 stationary phase with a phosphate-buffered mobile phase (pH 3.0), this protocol ensures sharp peak shape, resolution from potential oxidative impurities (sulfones/sulfides), and high sensitivity (LOD < 0.1 µg/mL).

Introduction & Compound Chemistry

This compound is a critical intermediate in the synthesis of sulfoxide-bearing pharmaceuticals and a known metabolite of thioether-based drugs. Its analysis is complicated by two primary factors:

  • The Sulfoxide Group (-SO-): This moiety is highly polar and chemically labile. It can be easily oxidized to the sulfone (4-(methylsulfonyl)aniline) or reduced to the sulfide.

  • The Aniline Group (-NH₂): A basic functional group (pKa ~ 4.6) that interacts strongly with residual silanols on silica-based columns, leading to peak tailing if the pH is not controlled.

Chemical Context:

  • Analyte: this compound (Polar, Basic)

  • Common Impurity 1: 4-(Methylsulfonyl)aniline (Less Polar, oxidation product)

  • Common Impurity 2: 4-(Methylthio)aniline (Non-polar, reduction precursor)

Metabolic & Synthetic Pathway

The following diagram illustrates the oxidative pathway where the analyte resides, highlighting the critical impurities this method must resolve.

MetabolicPathway Figure 1: Oxidative pathway of thio-anilines. The method separates the polar sulfoxide from non-polar sulfide. Sulfide 4-(Methylthio)aniline (Sulfide Precursor) Late Eluting Sulfoxide This compound (Target Analyte) Mid/Early Eluting Sulfide->Sulfoxide Oxidation (CYP450/FMO) Sulfone 4-(Methylsulfonyl)aniline (Oxidation Impurity) Intermediate Eluting Sulfoxide->Sulfone Further Oxidation

Method Development Strategy

Column Selection: The "End-Capping" Factor

Standard silica columns possess acidic silanol groups (Si-OH) that ion-exchange with the protonated aniline amine, causing severe tailing.

  • Selection: A C18 (Octadecylsilane) column with high-density end-capping is required.

  • Why? End-capping blocks residual silanols, ensuring the separation is driven purely by hydrophobic interaction, yielding symmetrical peaks.

Mobile Phase pH: The Critical Control Point

The pKa of the anilinium ion is approximately 4.6.

  • At pH 7.0: The molecule is neutral. Retention is higher, but solubility may decrease, and silanol interactions are maximized.

  • At pH 3.0 (Selected): The aniline is fully protonated (

    
    ). While this reduces retention on C18, it drastically improves peak shape by repelling the analyte from the positively charged silica surface (at low pH) and ensuring high aqueous solubility. We compensate for lower retention by using a lower organic modifier percentage.
    

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

Chromatographic Conditions
ParameterSetting / Specification
Column C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 Minutes

Gradient Program:

  • 0-2 min: Isocratic 10% B (Equilibration of polar sulfoxide)

  • 2-10 min: Linear Gradient 10% → 40% B (Elution of sulfone/sulfide)

  • 10-11 min: Ramp to 90% B (Column Wash)

  • 11-15 min: Return to 10% B (Re-equilibration)

Preparation of Solutions

1. Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of


 in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%). Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.

2. Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 50% Methanol / 50% Water. Note: Avoid pure acetonitrile for dissolution as sulfoxides can precipitate in high organic content if salts are present.

3. Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for sample analysis. Start Start Analysis Prep Sample Prep: Dissolve 10mg in 50:50 MeOH:H2O Start->Prep Filter Filtration: 0.22 µm PTFE Syringe Filter Prep->Filter Inject HPLC Injection: 10 µL into C18 Column Filter->Inject Sep Separation: Gradient Elution (pH 3.0) Inject->Sep Detect Detection: UV Absorbance @ 254 nm Sep->Detect Data Data Analysis: Integrate Peak @ ~4.5 min Detect->Data

Method Validation & Performance

The following parameters are expected based on the chemical properties and standard validation guidelines (ICH Q2).

System Suitability Criteria

Before running samples, inject the Working Standard (50 µg/mL) five times.

ParameterAcceptance LimitRationale
Retention Time (RT) 4.0 - 5.0 minPolar sulfoxide elutes early on C18.
Tailing Factor (

)
< 1.5Ensures minimal silanol interaction.
Theoretical Plates (N) > 3000Indicates good column efficiency.
RSD (Area) < 1.0%Confirms injector precision.
Linearity and Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[2]
    
  • LOD (Limit of Detection): ~0.05 µg/mL (Signal-to-Noise 3:1).

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions with column silanols.

  • Solution: Ensure Mobile Phase pH is strictly 3.0. If problem persists, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (competing base).

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol onto a high-aqueous mobile phase (10% B) can cause precipitation or solvent effects.

  • Solution: Dissolve sample in the starting mobile phase (90% Buffer / 10% ACN).

Issue 3: Extra Peaks (Ghost Peaks)

  • Cause: Oxidation of the sulfoxide to sulfone during sample prep.

  • Solution: Prepare samples fresh. Store stock solutions in amber vials at 4°C. Avoid using ultrasonic baths for extended periods (heat promotes oxidation).

References

  • PubChem. (2025).[3] 4-(Methylsulfonyl)aniline Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2002). Separation and determination of aniline and substituted anilinesulphonic acid derivatives. Analyst. [Link][4]

  • U.S. EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater. Environmental Monitoring and Support Laboratory. [Link]

  • Sielc Technologies. (2024). UV-Vis Absorption Spectrum of Aniline. [Link][5]

Sources

1H and 13C NMR spectral analysis of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Significance

4-(Methylsulfinyl)aniline (CAS: 305-03-3), also known as p-aminophenyl methyl sulfoxide, represents a critical structural motif in medicinal chemistry. It serves as a primary metabolite of dimethyl sulfoxide (DMSO) in biological systems and a key intermediate in the synthesis of sulfoximine-based kinase inhibitors.

Accurate spectral characterization of this compound is challenging due to two factors:

  • Oxidation State Sensitivity: The sulfinyl group (-S(=O)-) is an intermediate oxidation state. It is prone to reduction (to sulfide) or over-oxidation (to sulfone), requiring precise NMR protocols to quantify impurities.

  • Proton Exchange Dynamics: The para-amino group (-NH2) exhibits variable chemical shifts and broadening depending on solvent choice and water content.

This guide provides a definitive protocol for the structural validation of this compound, emphasizing the distinction between the target sulfoxide and its common impurities.

Part 2: Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.

  • Causality:

    • Solubility: The molecule possesses a polar sulfoxide dipole and a hydrogen-bond-donating amine. CDCl3 often yields poor solubility, resulting in line broadening.

    • Exchange Suppression: DMSO-d6 forms strong hydrogen bonds with the -NH2 protons, slowing their exchange rate with residual water. This sharpens the amine signal, allowing for accurate integration (2H) and validation of the primary amine structure.

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (99.9% D).

    • Critical Step: If the DMSO-d6 is "wet" (contains HDO > 3.33 ppm), the -NH2 signal may merge with the water peak. Use ampoules rather than bulk bottles.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) ≥ 2.0s (to ensure quantitative integration of aromatic protons).

    • 13C: 512–1024 scans, proton-decoupled.

Part 3: 1H NMR Spectral Analysis

Spectral Overview (DMSO-d6, 400 MHz)

The spectrum displays a classic para-disubstituted benzene pattern (AA'BB') and distinct aliphatic signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
2.65 – 2.70 Singlet (s)3H-S(O)CH3 Diagnostic for Sulfoxide. (See Impurity Analysis)
5.60 – 5.90 Broad Singlet (br s)2H-NH2 Position varies with concentration/temp.
6.60 – 6.65 Doublet (d)2HAr-H (ortho to NH2) Shielded by electron-donating NH2.
7.30 – 7.40 Doublet (d)2HAr-H (ortho to SO) Deshielded by electron-withdrawing Sulfoxide.

*Note: While often described as doublets, the aromatic signals are strictly AA'BB' systems. At lower fields (300 MHz), "roofing" effects may be visible.

Detailed Mechanistic Interpretation
  • The Methyl Shift (The "Gold Standard" Check): The methyl group attached to the sulfinyl sulfur appears at ~2.68 ppm . This is the most critical peak for purity analysis.

    • Sulfide precursor (-S-Me): Appears upfield at ~2.40 ppm .

    • Sulfone over-oxidation product (-SO2-Me): Appears downfield at ~3.05 – 3.15 ppm .

    • Protocol: Integrate the region from 2.0 to 3.5 ppm. If peaks at 2.4 or 3.1 are present, calculate molar impurity % based on the ratio of methyl integrals.

  • Aromatic Region (Electronic Push-Pull):

    • The amine (-NH2) is a strong Resonance Donor (+R), significantly shielding the ortho protons (6.6 ppm).

    • The sulfoxide (-S(=O)Me) is an Inductive Withdrawing (-I) and Resonance Withdrawing (-R) group, deshielding its ortho protons (7.3 ppm).

    • The large separation (~0.7 ppm) between the AA' and BB' protons confirms the presence of two functional groups with opposing electronic demands.

Part 4: 13C NMR Spectral Analysis

Assignment Table (DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentElectronic Effect
43.5 ± 0.5 CH3-S(O)CH3 Deshielded relative to sulfide (~15 ppm).
113.5 ± 1.0 CH (Ar)C-2, C-6 (ortho to NH2)Strong shielding via resonance (+R).
125.5 ± 1.0 CH (Ar)C-3, C-5 (ortho to SO)Inductive deshielding by sulfoxide.
132.0 ± 1.5 C (Quat)C-4 (ipso to SO)Attached to electron-withdrawing group.
151.5 ± 1.5 C (Quat)C-1 (ipso to NH2)Typical for aromatic amines (C-N bond).
Technical Validation
  • Differentiation from Sulfone: The methyl carbon of the sulfone analog typically resonates slightly downfield (approx. 44-45 ppm), but the 1H NMR is a far more sensitive tool for this distinction.

  • Symmetry: The presence of only 4 aromatic signals (2 CH, 2 Quaternary) for a benzene ring confirms the para-substitution symmetry.

Part 5: Visualization & Workflow

The following diagram outlines the logical flow for validating the compound and troubleshooting common spectral anomalies.

NMR_Workflow Sample Solid Sample This compound Prep Dissolve in DMSO-d6 (Avoid CDCl3) Sample->Prep Acquisition Acquire 1H NMR (16 Scans, d1=2s) Prep->Acquisition Decision Check Methyl Region (2.4 - 3.2 ppm) Acquisition->Decision Pure Single Peak @ 2.65-2.70 ppm TARGET CONFIRMED Decision->Pure Only 2.7 ppm Impurity_S Peak @ 2.40 ppm Sulfide Impurity (Under-oxidation) Decision->Impurity_S Signal @ 2.4 Impurity_SO2 Peak @ 3.10 ppm Sulfone Impurity (Over-oxidation) Decision->Impurity_SO2 Signal @ 3.1 Amine_Check Check Aromatic Region AA'BB' Pattern? Pure->Amine_Check Final Release for Biological Assay Amine_Check->Final Yes (6.6 & 7.4 ppm)

Figure 1: Logic flow for the structural validation and impurity profiling of this compound via 1H NMR.

Part 6: References

  • Chemical Shift Data for Sulfoxides vs. Sulfones:

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing).[1]

    • Source:

  • Synthesis and Oxidation State Characterization:

    • Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides from Sulfides.[2] Organic Preparations and Procedures International. (General protocols for selective oxidation).

    • Source: (Referencing analogous p-bromophenyl methyl sulfoxide spectra for shift comparison).

  • Solvent Effects in NMR:

    • Abraham, R. J., et al. (2006).[3][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

    • Source:

Sources

protocol for the synthesis of 4-(Methylsulfinyl)aniline in the lab

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-purity synthesis protocol for 4-(Methylsulfinyl)aniline (also known as p-aminophenyl methyl sulfoxide), a critical intermediate in the development of chiral ligands and sulfoxide-based pharmaceuticals (e.g., Sulindac analogs).

Part 1: Introduction & Strategic Pathway

Target Molecule: this compound CAS Registry Number: 22865-62-9 Formula:


Molecular Weight:  155.22  g/mol [1][2][3][4]

Synthetic Challenge: The primary challenge in synthesizing sulfoxides (


) is preventing over-oxidation to the sulfone (

). Standard oxidants like

-CPBA or unbuffered hydrogen peroxide often yield mixtures of sulfoxide and sulfone, requiring tedious chromatographic separation.

Selected Approach: Kinetic Control via Sodium Periodate This protocol utilizes Sodium Periodate (


)  in a methanol/water system. This method is selected for its high chemoselectivity. Periodate oxidation proceeds via a cyclic periodate-sulfur intermediate that is kinetically favorable for sulfoxide formation but thermodynamically unfavorable for further oxidation to the sulfone under controlled temperatures (

).

Part 2: Material Safety Data (HSE)

ComponentHazard ClassCritical Safety Note
4-(Methylthio)aniline Toxic, IrritantAbsorbs through skin. Use double nitrile gloves.
Sodium Periodate Oxidizer, CorrosiveKeep away from reducing agents and metal powders.
Methanol Flammable, ToxicNeurotoxic. Handle in a well-ventilated fume hood.
Chloroform CarcinogenUse for extraction; avoid inhalation.

Part 3: Experimental Protocol

Reagents & Equipment
  • Starting Material: 4-(Methylthio)aniline (13.9 g, 100 mmol)

  • Oxidant: Sodium Periodate (

    
    ) (22.5 g, 105 mmol, 1.05 equiv)
    
  • Solvent: Methanol (200 mL), Distilled Water (200 mL)

  • Apparatus: 1L Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Step-by-Step Procedure

1. Preparation of Solutions

  • Solution A (Substrate): In a 1L round-bottom flask, dissolve 13.9 g of 4-(methylthio)aniline in 200 mL of Methanol. Cool the solution to 0–4°C using an ice-water bath.

  • Solution B (Oxidant): Dissolve 22.5 g of Sodium Periodate in 200 mL of distilled water. Ensure complete dissolution (sonicate if necessary).

2. Controlled Oxidation (The Critical Step)

  • Add Solution B dropwise to Solution A over a period of 60 minutes .

  • Technical Note: The slow addition maintains a low concentration of oxidant relative to the sulfide, favoring mono-oxidation.

  • Maintain the internal temperature below 5°C .

  • Once addition is complete, allow the reaction to stir at 0°C for 4 hours , then allow it to warm to room temperature naturally over 12 hours (overnight).

3. Quenching & Isolation

  • Filtration: A precipitate of sodium iodate (

    
    ) will form. Filter this inorganic byproduct using a sintered glass funnel. Wash the solid cake with 50 mL of cold methanol.
    
  • Concentration: Remove the methanol from the filtrate under reduced pressure (Rotary Evaporator,

    
    ). Do not evaporate to dryness; leave the aqueous phase.
    
  • Extraction: Extract the remaining aqueous residue with Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
    • Note: The product is polar.[2] If extraction is difficult, saturate the aqueous layer with NaCl (salting out).

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude solid.
    

4. Purification

  • The crude product is typically

    
     pure.
    
  • Recrystallization: Recrystallize from minimal boiling Ethanol/Hexane or Acetone/Hexane to yield off-white crystals.

Part 4: Quality Control & Characterization

Visual Workflow:

SynthesisWorkflow Start Start: 4-(Methylthio)aniline Solvation Dissolve in MeOH Cool to 0°C Start->Solvation Oxidation Add NaIO4 (aq) dropwise Stir 12h Solvation->Oxidation Kinetic Control Filter Filter NaIO3 precipitate Oxidation->Filter Remove byproduct Extract Evaporate MeOH Extract aq. layer with CHCl3 Filter->Extract Purify Recrystallize (EtOH/Hexane) Extract->Purify Final Target: this compound Purify->Final

Caption: Step-by-step workflow for the selective periodate oxidation of thioanisole derivatives.

Analytical Standards:

TestExpected ResultInterpretation
Appearance Off-white to pale yellow solidDarkening indicates amine oxidation.

NMR
(

)

ppm (s, 3H)
Diagnostic Peak: Methyl group on Sulfoxide.[5] (Distinct from Sulfide

, Sulfone

).

NMR
(Aromatic)

(d) and

(d)
AA'BB' system characteristic of para-substitution.
IR Spectroscopy Strong band @

Characteristic

stretch. Absence of

(Sulfone).

Troubleshooting Guide:

  • Problem: Presence of Sulfone (Over-oxidation).

    • Cause: Temperature too high or excess oxidant.

    • Fix: Strictly maintain

      
       during addition. Ensure stoichiometry is exactly 1.05 equiv.
      
  • Problem: Low Yield.

    • Cause: Product lost in aqueous phase due to polarity.

    • Fix: Perform continuous extraction or use "salting out" method with NaCl during extraction.

Part 5: Mechanistic Insight

The selectivity of Sodium Periodate relies on the formation of a cyclic intermediate. Unlike peracids, which transfer oxygen electrophilically in a concerted step, periodate coordinates with the sulfur atom.

Mechanism Substrate Sulfide (R-S-Me) Intermediate Cyclic Periodate Intermediate Substrate->Intermediate + NaIO4 Product Sulfoxide (R-S(=O)-Me) Intermediate->Product - NaIO3 OverOx Sulfone (Avoided) Product->OverOx High Temp / Excess Oxidant

Caption: Mechanistic pathway highlighting the kinetic selectivity for sulfoxide over sulfone.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

  • Gupta, S., & Shroff, B. (2024).[6] Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst.[6][7] Journal of Synthetic Chemistry, 3(1), 61-73.[6]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Methylsulfonyl)aniline. (Used for comparative hazard data).[8]

Sources

derivatization of 4-(Methylsulfinyl)aniline for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4-(Methylsulfinyl)aniline (also known as 4-aminophenyl methyl sulfoxide) represents a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Unlike its sulfone counterpart, the sulfoxide moiety introduces a center of chirality (


) and moderate polarity, acting as a "hydrogen bond acceptor" switch. This Application Note provides a definitive guide to derivatizing this scaffold to generate focused libraries for biological screening (e.g., kinase inhibition, COX-2 selectivity, and antimicrobial activity).

Key Technical Challenges:

  • Nucleophilicity: The para-sulfinyl group is electron-withdrawing (

    
    ), rendering the aniline nitrogen significantly less nucleophilic than standard anilines.
    
  • Chirality: The sulfur atom is stereogenic. Racemic screening is common in early phases, but enantioseparation is critical for lead optimization.

  • Redox Stability: The sulfoxide can be oxidized to a sulfone (

    
    ) or reduced to a sulfide (
    
    
    
    ) under harsh conditions, requiring chemoselective protocols.

Chemical Profile & Handling

PropertySpecificationImpact on Protocol
Structure

Para-substitution directs steric availability.
Molecular Weight 155.22 g/mol Ideal for fragment-based libraries (Rule of 3 compliant).
pKa (Conjugate Acid) ~2.5 - 3.0Low basicity; requires activated electrophiles for coupling.
Solubility DMSO, DMF, MeOH, Hot WaterProtocol Note: Avoid non-polar solvents (Hexane/Et2O) for reactions; use DMF/DCM mixtures.
Chirality Racemic (unless resolved)QC Note: Enantiomers may exhibit distinct PK/PD profiles (e.g., Omeprazole).

Derivatization Workflow Visualization

The following diagram outlines the logical flow from raw material to screen-ready library, highlighting the critical decision points.

DerivatizationWorkflow cluster_Chem Chemical Diversification Start This compound (Racemic Scaffold) Amide Pathway A: Amide Coupling (HATU/DIPEA) Start->Amide Library Gen Urea Pathway B: Urea Formation (Isocyanates) Start->Urea Privileged Structures Sulfox Pathway C: Sulfoximine (Oxidative Imination) Start->Sulfox Vector Expansion QC QC Checkpoint LC-MS (>95%) Chiral HPLC Amide->QC Urea->QC Sulfox->QC Screen Biological Screening (Kinase/COX-2/Antibacterial) QC->Screen Pass Metab Metabolic Stability (S-Oxidation/Reduction) Screen->Metab Hit Validation

Figure 1: Strategic workflow for generating and validating this compound derivatives.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (The "Workhorse")

Rationale: Due to the reduced nucleophilicity of the aniline, standard EDC/NHS coupling is often too slow or low-yielding. We utilize HATU , which generates a highly reactive aza-benzotriazole active ester, driving the reaction to completion even with electron-deficient amines.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid Library (1.1 equiv)

  • HATU (1.2 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (3.0 equiv) (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution may turn slightly yellow.

  • Addition: Add this compound (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Seal the vial and stir at 40°C for 12–16 hours.

    • Note: Mild heating overcomes the electronic deactivation without degrading the sulfoxide.

  • Quench & Workup:

    • High-Throughput: Dilute with EtOAc, wash with 10% LiCl (aq) (removes DMF), then sat. NaHCO3 and brine.

    • Precipitation Option: Pour reaction mixture into ice-cold water. If the product precipitates, filter and wash with water.

  • Validation: Monitor by LC-MS. Look for

    
     peak.
    
Protocol B: Urea Synthesis (The "Privileged Scaffold")

Rationale: Ureas are privileged pharmacophores in kinase inhibitors (e.g., Sorafenib). Isocyanates react quantitatively with anilines, often requiring no chromatography.

Materials:

  • This compound (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (if solubility allows); DMF if necessary.

  • Catalyst (Optional): Pyridine (0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aniline in DCM (0.1 M). If insoluble, add small amounts of DMF until clear.

  • Addition: Add the Isocyanate (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Isolation: The urea product often precipitates from DCM.

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Evaporate solvent and recrystallize from EtOH/Water.

Advanced Derivatization: The "Sulfoximine" Expansion

For late-stage functionalization, the sulfoxide itself can be modified to a Sulfoximine (


). This adds another vector for SAR (Structure-Activity Relationship) and improves metabolic stability.

ChemicalPathways Aniline 4-(Methylsulfinyl) aniline Sulfoximine Sulfoximine (New Vector) Aniline->Sulfoximine PhI(OAc)2 NH2CO2NH4 (Oxidative Imination) Amide Amide Derivative Aniline->Amide HATU, R-COOH

Figure 2: Chemical pathways expanding beyond simple amine derivatization.

Protocol Summary (Oxidative Imination): React the parent sulfoxide with Ammonium Carbamate (2.0 equiv) and Iodobenzene Diacetate (PhI(OAc)2, 1.5 equiv) in Methanol at RT. This converts the


 group into 

.

Quality Control & Chiral Resolution

Since the parent molecule is chiral, biological activity often resides in one enantiomer.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (80:20) or Hexane : Ethanol (70:30).

    • Detection: UV at 254 nm.

    • Note: Sulfoxides typically resolve well on polysaccharide columns due to hydrogen bonding with the stationary phase.

Biological Screening Considerations

When screening these derivatives, three factors must be accounted for to ensure data integrity:

  • Solubility False Negatives: Sulfoxides are polar, but greasy amide tails can reduce solubility.

    • Recommendation: Final assay concentration of DMSO should be kept <1% (v/v).

  • Metabolic Shunting (The "Redox Trap"):

    • In Vivo/Cellular: The sulfoxide can be reduced to the sulfide (often by methionine sulfoxide reductase) or oxidized to the sulfone (by CYPs).

    • Control: Include the corresponding Sulfide and Sulfone analogs in the screen to verify if the activity is driven by the parent sulfoxide or a metabolite.

  • Enantiomeric Potency: If a racemic mixture shows activity (

    
    ), immediately separate enantiomers. It is common for one enantiomer to be 100x more potent (eutomer) than the other (distomer).
    

References

  • Vertex AI Search. (2026). Synthesis of amide derivatives for electron deficient amines using HATU. National Institutes of Health (NIH) / PMC.

  • Due-Hansen, M. E., et al. (2016).[1][2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2][3][4] Organic & Biomolecular Chemistry.[1][2][3][5]

  • Shen, Q., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.[6] Molecules/PMC.

  • Saw, Y. L. (2025).[7][8] The use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection.[7][8][9] Rowan University Theses.[7]

  • Taira, Z., et al. (1991). Stimulatory and inhibitory effects of dimethyl sulfoxide on microsomal aniline hydroxylase activity.[10] Toxicology Letters.

Sources

Navigating the Selective Oxidation of 4-(Methylthio)aniline: A Guide to the Scale-Up Synthesis of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scale-up synthesis of 4-(methylsulfinyl)aniline, a valuable intermediate in pharmaceutical and materials science. Authored from the perspective of a Senior Application Scientist, this guide delves into the practical and theoretical considerations of the selective oxidation of 4-(methylthio)aniline, offering a robust protocol for its large-scale production. We will explore the nuances of controlling the oxidation state of sulfur, strategies for purification, and the analytical methods required to ensure the quality of the final product.

Introduction: The Importance of Aryl Sulfoxides

Aryl sulfoxides are a pivotal class of organosulfur compounds, finding extensive application as chiral auxiliaries and as key structural motifs in a variety of biologically active molecules. The compound of interest, this compound, possesses both a sulfoxide and an aniline functional group, making it a versatile building block for further chemical elaboration. Its synthesis, however, presents a common challenge in organic chemistry: the selective oxidation of a sulfide to a sulfoxide without over-oxidation to the corresponding sulfone. This guide will address this challenge in the context of a scalable and efficient synthetic process.

Strategic Approach to Synthesis: Taming the Oxidation

The most direct and atom-economical route to this compound is the selective oxidation of the readily available starting material, 4-(methylthio)aniline.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: General synthetic scheme for the preparation of this compound.

The primary obstacle in this transformation is the propensity for the sulfide to be further oxidized to the sulfone, 4-(methylsulfonyl)aniline. Additionally, the electron-rich aniline group is also susceptible to oxidation, which can lead to the formation of colored impurities and byproducts such as nitroso and nitro compounds. Therefore, the choice of oxidant and reaction conditions is critical to achieving high selectivity for the desired sulfoxide.

The Oxidant of Choice: Hydrogen Peroxide in Acetic Acid

For a scalable, cost-effective, and environmentally conscious process, a combination of hydrogen peroxide (H₂O₂) and a mild acid catalyst, such as acetic acid, is the preferred system. Hydrogen peroxide is a "green" oxidant, with water as its only byproduct. Acetic acid serves to activate the hydrogen peroxide, enhancing its electrophilicity for the oxidation of the sulfur atom, while also helping to modulate the reactivity and prevent over-oxidation.

Scale-Up Synthesis Protocol: From Grams to Kilograms

This section details a robust and scalable protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment
Material/EquipmentSpecifications
ReactorGlass-lined or stainless steel, equipped with mechanical stirrer, temperature probe, addition funnel, and reflux condenser.
Starting Material4-(Methylthio)aniline (>98% purity)
OxidantHydrogen peroxide (30-35% aqueous solution)
Solvent/CatalystGlacial acetic acid
Quenching AgentSodium sulfite or sodium bisulfite solution
Extraction SolventDichloromethane or Ethyl acetate
Drying AgentAnhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure
digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Detailed workflow for the scale-up synthesis of this compound.

1. Reactor Charging and Cooling:

  • In a suitably sized reactor, charge 4-(methylthio)aniline (1.0 equivalent) and glacial acetic acid (5-10 volumes).

  • Begin stirring and cool the mixture to an internal temperature of 0-5 °C using an appropriate cooling bath.

2. Controlled Oxidation:

  • Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.0-1.2 equivalents) dropwise to the cooled reaction mixture via an addition funnel.

  • Crucial Control Point: The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. This is an exothermic reaction, and a runaway reaction can lead to over-oxidation and potential safety hazards.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, this compound, will have a lower Rf value than the starting material, 4-(methylthio)aniline, due to its increased polarity. The sulfone byproduct will have an even lower Rf.

    • HPLC System: A reversed-phase C18 column with a mobile phase of acetonitrile and water is suitable.

4. Quenching and Work-up:

  • Once the reaction has reached completion (typically when the starting material is consumed), cautiously quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a negative test with peroxide test strips is obtained.

  • Slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which may be a solid or a viscous oil.

Purification Strategies

The crude product will likely contain a mixture of the desired this compound, unreacted starting material, and the over-oxidized 4-(methylsulfonyl)aniline byproduct. The significant difference in polarity between these three compounds allows for effective separation.

  • Column Chromatography: This is the most reliable method for obtaining high-purity this compound. A silica gel column using a gradient elution of ethyl acetate in hexanes is effective. The less polar 4-(methylthio)aniline will elute first, followed by the desired this compound, and finally the most polar 4-(methylsulfonyl)aniline.

  • Recrystallization: If the crude product is a solid, recrystallization can be an efficient purification method at scale. A suitable solvent system would be one in which this compound has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain in solution or crystallize out under different conditions. Solvent screening with mixtures such as ethyl acetate/hexanes or ethanol/water is recommended.

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results for this compound
¹H NMR Aromatic protons will appear as two doublets in the range of δ 6.7-7.6 ppm. The methyl protons of the sulfoxide group will appear as a singlet around δ 2.7 ppm. The amine protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will appear in the range of δ 115-150 ppm. The methyl carbon of the sulfoxide group will be observed around δ 45 ppm.
FT-IR Characteristic peaks for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and a strong S=O stretching band (around 1040-1060 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₇H₉NOS, M.W. = 155.22 g/mol ) should be observed.
Melting Point The melting point of the purified solid product should be sharp and consistent with literature values.

Safety Considerations for Scale-Up

The scale-up of this oxidation reaction requires strict adherence to safety protocols due to the exothermic nature of the reaction and the use of a strong oxidizer.

  • Thermal Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature range. A slow, controlled addition of hydrogen peroxide is critical to prevent a thermal runaway.

  • Hydrogen Peroxide Handling: Concentrated hydrogen peroxide is corrosive and a strong oxidizer. Handle with care, avoiding contact with skin and eyes. Use appropriate PPE.

  • Incompatible Materials: Avoid contact of hydrogen peroxide with combustible materials, metals, and strong bases, as this can lead to rapid decomposition and potentially explosive conditions.

  • Quenching: The quenching of excess peroxide is also exothermic. Add the quenching agent slowly and with adequate cooling.

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle in a well-ventilated area and wear appropriate gloves.

Conclusion

The scale-up synthesis of this compound via the selective oxidation of 4-(methylthio)aniline is a feasible and efficient process when careful control over reaction conditions is maintained. The use of hydrogen peroxide in acetic acid offers a green and cost-effective approach. The primary challenges of preventing over-oxidation and managing the reaction exotherm can be overcome through slow reagent addition, diligent temperature control, and real-time reaction monitoring. With a well-designed purification strategy, high-purity this compound can be obtained, providing a valuable building block for further research and development in the pharmaceutical and chemical industries.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Organic Syntheses. Collective Volume 10, page 4.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • PubChem. This compound.
  • American Chemical Society.
  • Royal Society of Chemistry. Green Chemistry: "Hydrogen Peroxide as a Green Oxidant".

Troubleshooting & Optimization

Technical Support Center: Chemoselective Oxidation of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Oxidation / N-Oxidation during Synthesis of 4-(Methylsulfonyl)aniline Ticket ID: OX-SUL-004 Status: Resolved / Guide Available

The Chemoselectivity Paradox

User Query: "I am trying to oxidize 4-(methylthio)aniline to the sulfone, but I am seeing dark byproducts and low yields. How do I prevent over-oxidation?"

Technical Diagnosis: In the synthesis of 4-(methylsulfonyl)aniline (Target) from 4-(methylthio)aniline (Starting Material), "over-oxidation" typically refers to the unwanted oxidation of the amino group (


) rather than the sulfur.

Sulfur is an electron-rich nucleophile, but so is the aniline nitrogen. Strong oxidants (like mCPBA or uncontrolled


) often attack the nitrogen, leading to N-oxides , nitro compounds , or azo-dimers  (responsible for the dark/tarry color).

To achieve the target, you must create a Chemoselective Environment where:

  • 
     (The rate of S-oxidation is significantly faster than N-oxidation).
    
  • The sulfur is fully oxidized to the sulfone (

    
    ).
    
  • The nitrogen remains as the free amine (

    
    ) or ammonium (
    
    
    
    ).

Decision Matrix & Troubleshooting

Before selecting a protocol, identify your current failure mode using the chart below.

Troubleshooting Start Start: What is the primary issue? DarkTar Dark/Black Reaction Mixture (Tarry byproducts) Start->DarkTar Stalled Incomplete Reaction (Stops at Sulfoxide) Start->Stalled NOx Cause: N-Oxidation / Polymerization (Amine was unprotected/unprotonated) DarkTar->NOx WeakOx Cause: Oxidant too weak or Catalyst inactive Stalled->WeakOx Clean Clean Product (Target: Sulfone) Sol_Acid Solution: Acidify Reaction (pH < 3) Protonate -NH2 to -NH3+ NOx->Sol_Acid Direct Route Sol_Protect Solution: Acetyl Protection (Make Acetanilide first) NOx->Sol_Protect Conservative Route Sol_Cat Solution: Add Tungstate Catalyst (Na2WO4) + Heat (60°C) WeakOx->Sol_Cat Sol_Acid->Clean Sol_Cat->Clean Sol_Protect->Clean

Figure 1: Diagnostic workflow for sulfide oxidation issues. Dark colors indicate N-oxidation; incomplete conversion indicates insufficient catalytic activity.

The Solution: Protocols & Mechanisms

Method A: The "Protonation Shield" (Direct Catalytic Oxidation)

Best for: High throughput, atom economy, avoiding protection/deprotection steps. Mechanism: By running the reaction in acidic media, the amine is protonated (


). The ammonium group is electron-deficient and repels electrophilic oxidants, effectively "hiding" the nitrogen while the sulfur remains reactive.

Reagents:

  • Substrate: 4-(methylthio)aniline[1]

  • Oxidant: 30% Hydrogen Peroxide (

    
    )[2]
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    )[3]
    
  • Solvent/Acid: Water / Sulfuric Acid (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: In a flask, suspend 10 mmol of 4-(methylthio)aniline in 20 mL of water.

  • Acidification: Slowly add concentrated

    
     (1.1 equiv) while stirring. Observation: The solid should dissolve as the amine salt forms.
    
  • Catalyst Addition: Add 1-2 mol%

    
    .
    
  • Oxidation (Controlled): Heat to 50-60°C. Add 30%

    
     (2.5 - 3.0 equiv) dropwise over 30 minutes.
    
    • Note: Exothermic reaction.[4] Do not allow temperature to spike above 70°C to prevent ring degradation.

  • Completion: Stir at 60°C for 1-2 hours. Monitor by TLC/HPLC.

  • Workup:

    • Cool to room temperature.[5]

    • Neutralize carefully with NaOH or

      
       to pH 8-9.
      
    • The product, 4-(methylsulfonyl)aniline, will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Why this works:

  • Tungstate (

    
    ):  Forms peroxotungstate species which are highly specific for transferring oxygen to sulfur.
    
  • Acidic pH: Deactivates the nucleophilic attack of Nitrogen on the peroxide.

Method B: The "Safety Net" (Acetylation Route)

Best for: extremely sensitive substrates or when Method A yields colored impurities. Mechanism: Physically blocking the amine by converting it to an acetamide, which is electron-withdrawing and resistant to oxidation.

Workflow:

  • Protection: React 4-(methylthio)aniline with Acetic Anhydride (

    
    ) 
    
    
    
    4-(methylthio)acetanilide .
  • Oxidation: Oxidize the intermediate using excess

    
     / Acetic Acid (or Oxone). The amide nitrogen will not oxidize.
    
  • Hydrolysis: Reflux in dilute HCl to remove the acetyl group

    
    4-(methylsulfonyl)aniline .
    

Data Comparison: Method A vs. Method B

ParameterMethod A (Direct Acidic)Method B (Protection)
Step Count 1 (One-pot)3 (Protect

Oxidize

Deprotect)
Atom Economy HighLow (Waste from Ac2O and hydrolysis)
Risk of N-Oxidation Low (if pH < 3)Negligible
Yield 85-92%75-85% (Cumulative)
Color Off-whiteWhite

Mechanistic Visualization

The following diagram illustrates the competing pathways and how the catalyst/acid combination forces the reaction toward the Sulfone.

ReactionPathways cluster_conditions Critical Control Factors Sulfide 4-(methylthio)aniline (Sulfide) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast (Na2WO4) NOxide N-Oxides / Azo Dyes (Tarry Byproducts) Sulfide->NOxide Side Reaction (Blocked by Acid) Sulfone 4-(methylsulfonyl)aniline (TARGET) Sulfoxide->Sulfone Slower (Requires Heat + Excess H2O2) Factor1 Acidic pH (H+) Protects Nitrogen Factor2 Tungstate Catalyst Activates H2O2 for Sulfur

Figure 2: Reaction pathway showing the selective oxidation of sulfur promoted by Tungstate, while acid blocks the N-oxidation pathway.

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA for this transformation? A: Not recommended for the free amine. mCPBA is a strong electrophilic oxidant and will readily oxidize the nitrogen to the N-oxide or nitro group. If you must use mCPBA, you must use Method B (Acetylation protection) first.

Q: My reaction stops at the sulfoxide. Why? A: Oxidation of Sulfoxide


 Sulfone is slower than Sulfide 

Sulfoxide.
  • Fix: Ensure you are using a catalyst (Tungstate or Molybdate).[2] Uncatalyzed

    
     is often too weak to drive the second step efficiently.
    
  • Fix: Increase temperature to 50-60°C. Room temperature is often insufficient for the second oxidation step.

Q: Why do I need to neutralize the reaction at the end? A: In the acidic protocol (Method A), the product exists as the anilinium salt (dissolved in water). Neutralizing with a base (NaOH) deprotonates the ammonium group, regenerating the free aniline, which is less soluble in water and precipitates out for easy collection.

References

  • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions."[2] Tetrahedron 57.13 (2001): 2469-2476. Link

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst."[6] Organic Letters 7.4 (2005): 625-628.[7] Link

  • Venkatesan, P., et al. "Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide." Synthetic Communications (2012). Link

  • PubChem Compound Summary. "4-(Methylsulfonyl)aniline."[8] National Center for Biotechnology Information. Link

Sources

🔬 Technical Support Center: 4-(Methylsulfinyl)aniline Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-(Methylsulfinyl)aniline (also known as p-aminophenyl methyl sulfoxide).

This content is structured as a dynamic troubleshooting database, addressing the specific physicochemical challenges of isolating sulfoxides from their sulfide precursors and sulfone over-oxidation byproducts.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Isolation, Purification, and Stability of Sulfoxide Intermediates[1]

📋 Executive Summary: The Molecule & The Challenge

Target Molecule: this compound CAS: 119-13-1 (Generic for isomer) / Specific derivatives vary.[1][2] Key Functional Groups:

  • Primary Amine (

    
    ):  Basic, prone to oxidation, light-sensitive.[1]
    
  • Sulfoxide (

    
    ):  Polar, hygroscopic, thermally unstable (Pummerer rearrangement risk), weak H-bond acceptor.[1]
    

The "Triad" Problem: Most synthesis routes (e.g.,


 or 

oxidation) generate a reaction mixture containing three distinct species with overlapping solubilities:
  • Starting Material: 4-(Methylthio)aniline (Sulfide) – Non-polar, Lipophilic.[1]

  • Target: this compound (Sulfoxide) – Highly Polar, Water Soluble.[1]

  • Impurity: 4-(Methylsulfonyl)aniline (Sulfone) – Polar, High Melting Point.[1]

📂 Ticket #001: "I have a mixture of Sulfide, Sulfoxide, and Sulfone."

User Report: "TLC shows three spots. I cannot separate the sulfone impurity from my target sulfoxide using standard extraction."

🔧 Diagnostic & Solution

Root Cause: You are relying on simple acid-base extraction.[1] While effective for removing non-basic impurities, all three components here are anilines (bases).[1] Therefore, they will all protonate and move into the aqueous layer upon acidification, and all extract back into organic upon basification.

The Fix: Polarity-Based Separation (Chromatography/Trituration) You must exploit the polarity difference.[1] The sulfoxide bond is highly polarized, making it significantly more polar than the sulfide and often more retentive on silica than the sulfone.

Protocol A: The "TLC Diagnosis"

Run a TLC in DCM:Methanol (95:5) .[1]

  • Top Spot (High

    
    ):  Sulfide (Starting Material).[1]
    
  • Middle Spot: Sulfone (Over-oxidized).[1]

  • Bottom Spot (Low

    
    ):  Sulfoxide (Target).[1] Note: Sulfoxides interact strongly with silica silanols.[1]
    
Protocol B: Purification Workflow

If the Sulfone content is <10%, use Selective Precipitation (Trituration) rather than a column.[1]

  • Concentrate the crude reaction mixture to a solid.

  • Suspend the solid in a solvent mixture of Ethyl Acetate : Hexanes (1:4) .

  • Heat gently to 40°C (do not boil; sulfoxides are thermally sensitive).

  • Cool to room temperature and stir for 2 hours.

    • Mechanism:[1][2][3][4] The non-polar Sulfide dissolves in the Hexanes. The Sulfone is moderately soluble in EtOAc. The highly polar Sulfoxide often remains solid or crystallizes out.

  • Filter the solid.[1]

  • Wash with cold Hexanes.

Data Table: Solubility Profile for Separation

Solvent SystemSulfide (Starting Material)Sulfone (Impurity)Sulfoxide (Target)Action
Water InsolubleSparingly SolubleSoluble Use salting out to recover.[1]
Diethyl Ether SolubleInsolubleInsolubleUse to wash away Sulfide.[1]
DCM SolubleSolubleSolubleGood for loading columns.[1]
Hexanes SolubleInsolubleInsolubleUse as antisolvent.[1]

📂 Ticket #002: "My product yield is extremely low after aqueous workup."

User Report: "The reaction went to completion (TLC), but after washing with water and brine, I recovered <20% mass."

🔧 Diagnostic & Solution

Root Cause: Water Solubility. Unlike the sulfide precursor, this compound is amphiphilic.[1] The sulfoxide oxygen is a strong hydrogen bond acceptor, making the molecule significantly water-soluble, especially if the aqueous layer volume is large.

The Fix: "Salting Out" & Continuous Extraction

Step-by-Step Recovery Protocol:
  • Saturation: Saturate your aqueous layer completely with NaCl (Solid sodium chloride) until no more dissolves.[1] This increases the ionic strength, forcing the organic sulfoxide out (Salting Out effect).

  • Solvent Choice: Do NOT use Diethyl Ether for extraction (poor solubility for sulfoxides).[1] Use DCM (Dichloromethane) or n-Butanol .[1]

    • DCM: 4x extractions (Volume ratio 1:1).

    • n-Butanol:[1] If the compound is stubbornly in the water, n-Butanol is excellent for extracting polar amines, though high boiling point makes removal tedious.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    ).[1]
    • Why?

      
       is slightly acidic (Lewis acid) and can bind to the basic amine or the sulfoxide oxygen, leading to product loss on the filter cake.
      

📂 Ticket #003: "The product turns brown/purple on the shelf."

User Report: "I isolated a white solid, but after 2 days on the bench, it degraded into a dark sticky gum."

🔧 Diagnostic & Solution

Root Cause: Oxidative Instability (Aniline) & Hygroscopicity (Sulfoxide). [1]

  • Aniline Oxidation: The free amine (

    
    ) is electron-rich and easily oxidized by air to form colored azo/nitroso oligomers (purple/brown).[1]
    
  • Hygroscopicity: The sulfoxide group pulls moisture from the air, creating a wet surface that accelerates oxidative degradation.

The Fix: Storage & Stabilization [1]

  • Immediate Action: Recrystallize using Ethanol/Pentane .

    • Dissolve in minimum hot Ethanol (<60°C).[1]

    • Add activated charcoal (to remove colored oligomers).[1] Filter hot.

    • Add Pentane dropwise until turbid.[1] Cool to 4°C.[1]

  • Storage Conditions:

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Temp: -20°C is ideal; 4°C is mandatory.

    • Container: Amber glass (protect from light).[1]

📊 Visual Workflow: The Decision Matrix

The following logic gate helps you decide the purification route based on the impurity profile of your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (DCM:MeOH 95:5) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType SulfideHigh High Rf Spot Present (Unreacted Sulfide) ImpurityType->SulfideHigh Top Spot SulfoneHigh Middle Rf Spot Present (Over-oxidized Sulfone) ImpurityType->SulfoneHigh Middle Spot Clean Only Low Rf Spot (Clean Sulfoxide) ImpurityType->Clean Bottom Spot Only WashHexane Wash/Triturate with Hexanes or Et2O SulfideHigh->WashHexane Non-polar removal Column Flash Column Chromatography (Gradient: 100% DCM -> 5% MeOH/DCM) SulfoneHigh->Column Difficult Separation Recryst Recrystallization (EtOH/Pentane) Clean->Recryst Polish WashHexane->CheckTLC Re-check Final Pure this compound Column->Final Recryst->Final

Caption: Logic flow for selecting the correct purification method based on TLC impurity profile.

🧪 Advanced FAQ

Q: Can I distill the product? A: NO. Sulfoxides are thermally unstable.[1] Heating them near their boiling points often triggers a Pummerer Rearrangement or elimination to the sulfide. Vacuum distillation is possible for the sulfide precursor, but the sulfoxide should be purified by crystallization or chromatography.

Q: Why use Periodate (


) instead of Peroxide (

)?
A:

is a strong, often unselective oxidant that easily pushes the reaction to the Sulfone (over-oxidation).[1] Sodium Periodate (

) in aqueous methanol at 0°C is highly selective for the Sulfide

Sulfoxide step and kinetically slow to produce the Sulfone, making purification much easier [1].

Q: Is the compound toxic? A: Yes. As an aniline derivative, treat it as a potential sensitizer and mutagen. It absorbs through the skin. Double-glove and use a fume hood.[1]

📚 References

  • Madesclaire, M. (1986).[1] Synthesis of Sulfoxides by Oxidation of Thioethers.[1] Tetrahedron, 42(20), 5459-5495.[1]

  • Thermo Scientific Chemicals. (n.d.).[1] 4-(Methylsulfonyl)aniline Safety Data Sheet. Fisher Scientific.[1][5] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline.[1] PubChem. [1]

  • Drago, C., et al. (2010).[1] (S)-(-)-4-Bromophenyl Methyl Sulfoxide.[1][6] Organic Syntheses, 87, 1. (Demonstrates Sulfoxide/Sulfone separation protocols).

Sources

🔬 Technical Support Center: 4-(Methylsulfinyl)aniline Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(Methylsulfinyl)aniline (also known as 4-aminophenyl methyl sulfoxide). It is structured to troubleshoot stability issues, optimize handling, and explain the chemical behaviors governing this molecule in acidic and basic environments.

Ticket Context: Stability & Degradation Pathways in pH-Variable Environments Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

📋 Incident Report Summary

Users frequently report inconsistent purity profiles when subjecting this compound to pH extremes during workup or storage. The molecule possesses two reactive centers—the aniline nitrogen (nucleophilic, basic) and the sulfoxide sulfur (amphipathic, redox-active)—creating a "stability window" that must be navigated carefully.

ParameterCritical CharacteristicImplication for Researcher
Functional Group 1 Primary Aniline (

)
pH-dependent solubility; oxidation prone.
Functional Group 2 Sulfoxide (

)
Chiral (racemic); susceptible to reduction (to sulfide) and oxidation (to sulfone).
Major Risk (Acid) Reduction / Pummerer-typeIrreversible degradation to sulfide or

-functionalized products.
Major Risk (Base) OxidationConversion to 4-(methylsulfonyl)aniline (Sulfone).

🛑 Module 1: Acidic Conditions (The Danger Zone)

Status: ⚠️ Conditional Stability / High Risk

The Issue: "My sample disappeared/turned yellow in acid."

In acidic media, this compound faces a dichotomy: it can either form a stable salt or undergo catastrophic degradation depending on the type and concentration of the acid.

1. Aqueous / Dilute Mineral Acids (pH 1–4)
  • Observation: The compound dissolves readily.

  • Mechanism: Salt Formation. The aniline nitrogen (

    
    , lowered by the electron-withdrawing sulfoxide) protonates to form the anilinium cation.
    
  • Verdict: STABLE (Short-term). This is the preferred state for LC-MS analysis.

    • Note: The sulfoxide oxygen is weakly basic (

      
      ) and will not protonate significantly in dilute acid.
      
2. Concentrated Halidic Acids (HCl, HBr)[1]
  • Observation: Evolution of gas, formation of a stench (sulfide), or complex mixtures.

  • Mechanism: Reductive Deoxygenation.

    • Protonated sulfoxides are potent electrophiles. In the presence of halide ions (Cl⁻, Br⁻, I⁻), the sulfoxide is reduced to the thioether (sulfide) .

    • Reaction:

      
      
      
  • Verdict: UNSTABLE. Avoid concentrated HCl or HBr for storage.

3. Anhydrous Acids / Acylating Agents (TFA/Anhydride)
  • Observation: Complete loss of starting material; formation of unexpected adducts.

  • Mechanism: Pummerer Rearrangement. [2][3]

    • If you use acetic anhydride or trifluoroacetic anhydride (TFAA), the sulfoxide oxygen is acylated. This triggers a rearrangement where the oxygen moves to the

      
      -carbon (the methyl group), usually resulting in decomposition or formation of an 
      
      
      
      -acyloxy sulfide.[3]
  • Verdict: CRITICAL FAILURE. Never expose to acid anhydrides.

📉 Visualization: Acidic Degradation Pathways

AcidStability Start This compound Dilute Dilute Aqueous Acid (H2SO4, HCl < 1M) Start->Dilute Dissolution Conc Conc. Halidic Acid (HCl, HBr) Start->Conc Exposure Anhydride Acid Anhydrides (Ac2O, TFAA) Start->Anhydride Activation Salt Anilinium Salt (Stable, Soluble) Dilute->Salt N-Protonation Sulfide Reduction to Sulfide (Irreversible) Conc->Sulfide Deoxygenation (+ Halide ions) Pummerer Pummerer Rearrangement (Decomposition) Anhydride->Pummerer O-Acylation

Figure 1: Decision tree for acidic exposure. Green indicates a safe pathway; red indicates irreversible degradation.

🛡️ Module 2: Basic Conditions (The Oxidative Trap)

Status: ✅ Generally Stable / Oxidation Risk

The Issue: "My sample purity dropped over time in buffer."

Basic conditions prevent the acid-catalyzed reduction and rearrangement pathways, making it chemically safer regarding skeletal integrity. However, it opens the door to oxidation .

1. Mild to Strong Base (pH > 8)
  • Observation: Compound may precipitate (neutral form is less soluble in water than the salt).

  • Mechanism: Free Base Stability. The aniline is deprotonated. The sulfoxide is resistant to nucleophilic attack by hydroxide.

  • Verdict: STABLE (Chemically).

2. Oxidative Environment (Air + Light + Base)
  • Observation: Gradual increase of a later-eluting peak (RRT ~1.2-1.5 in Reverse Phase).

  • Mechanism: Oxidation to Sulfone. [4]

    • The electron-rich aniline ring activates the molecule. In the presence of ambient oxygen, trace metals, or peroxides, the sulfoxide (

      
      ) oxidizes to the sulfone (
      
      
      
      ).
    • Product: 4-(Methylsulfonyl)aniline.[5][6]

  • Verdict: CAUTION. Store under inert atmosphere (Argon/Nitrogen).

⚙️ Standard Operating Procedures (SOPs)

SOP-01: Stability-Indicating HPLC Method

To accurately monitor the stability of this compound, your method must resolve the parent from the Sulfide (reduced) and Sulfone (oxidized) impurities.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse phase retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps aniline protonated (sharp peak).
Mobile Phase B AcetonitrileGood solvent strength.
Gradient 5% B to 90% B over 15 minSulfoxide elutes early (polar); Sulfide/Sulfone elute later.
Detection UV @ 254 nmAromatic ring absorption maximum.
Sample Diluent Water:ACN (90:10)Avoid dissolving in pure acid; keep neutral.
SOP-02: Recommended Storage
  • Solid State: Store at -20°C. Protect from light.

  • Solution: Prepare fresh. If storage is necessary, use neutral buffers (pH 7) and degas solvents to remove oxygen. Do not store in acidic solution.

❓ Troubleshooting Q&A

Q: Can I use DMSO-d6 for NMR analysis? A: Yes, but be careful. DMSO-d6 can contain trace acids or water. Since your compound is a sulfoxide, using DMSO as a solvent is chemically compatible, but signal overlap between the solvent residual peak and your methyl-sulfinyl group (


 2.7 ppm) might occur. Recommendation:  Use 

(Methanol-d4) or

(Chloroform-d) for clearer integration.

Q: I see a new peak after leaving the sample in 1N HCl overnight. A: This is likely the thioether (sulfide) reduction product. Even without iodide, high concentrations of chloride ions in 1N HCl can slowly reduce sulfoxides over time, especially if exposed to light.

  • Action: Prepare samples in 0.1% Formic Acid (weaker acid, lower ionic strength) and analyze immediately.

Q: Is the Pummerer rearrangement a real risk during standard workup? A: Only if you use acetic anhydride or acid chlorides (e.g., Acetyl Chloride, Thionyl Chloride). If you are performing an acylation of the aniline amine, the sulfoxide will compete and likely degrade via Pummerer.

  • Workaround: If you must acylate the amine, protect the sulfoxide or perform the reaction under strictly controlled mild conditions.

📚 References

  • Oae, S. (1991). Organic Chemistry of Sulfur. Plenum Press. (Fundamental reference for Sulfoxide/Sulfone redox potentials and Pummerer mechanisms).

  • Drabowicz, J., et al. (2019). "The Pummerer Reaction of Sulfinyl Compounds." Organic Reactions.[7][8][9][10]

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. (Context on the reversibility of oxidation).

  • Sigma-Aldrich. (2024). "Product Specification: 4-(Methylsulfonyl)aniline." (Used for stability comparison of the oxidized metabolite).

Sources

Technical Support Center: Stability & Degradation of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

4-(Methylsulfinyl)aniline (also known as p-aminophenyl methyl sulfoxide) presents a unique stability challenge due to its bifunctional nature. It contains an oxidation-prone sulfoxide moiety and a reactive primary amine .

In drug development, this molecule often appears as a metabolite (e.g., of DMSO-related anilines) or a synthetic intermediate. Its degradation profile is dominated by redox disproportionation : the sulfoxide can be oxidized to a sulfone or reduced to a sulfide. Simultaneously, the aniline group makes the compound susceptible to photolytic coupling and N-oxidation.

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting steps for researchers encountering purity issues.

Mechanistic Insight: The "Why" Behind the Degradation

To solve stability issues, you must understand the competing reactivities. The degradation of this compound is rarely random; it follows specific chemical logic.

A. The Sulfoxide Redox Shuttle (Major Pathway)

The sulfoxide sulfur atom (


) is in an intermediate oxidation state.
  • Oxidation (Gain of Oxygen): In the presence of peroxides, peracids, or even dissolved oxygen under stress, the sulfoxide lone pair attacks the oxidant, forming 4-(Methylsulfonyl)aniline (Sulfone). This is the most common impurity seen in shelf-life studies.

  • Reduction (Loss of Oxygen): Under reducing conditions (e.g., presence of metals, specific excipients like sodium metabisulfite), the S-O bond cleaves to reform the thioether, 4-(Methylthio)aniline (Sulfide).

B. The Aniline Photolytic Cascade

The electron-rich aniline ring absorbs UV light strongly. Upon excitation, the primary amine (


) can undergo:
  • Radical formation: Leading to N-N coupling (azo dyes), often observed as sample discoloration (yellow/brown).

  • N-Oxidation: Forming hydroxylamines or nitroso intermediates.

Visualizing the Pathways

The following diagram maps the degradation logic. Use this to identify impurities based on mass shifts.

DegradationMap Sulfide 4-(Methylthio)aniline (Sulfide) [M-16 Da] Target This compound (Target) [M] Sulfide->Target Slow Oxidation Target->Sulfide Reduction (Metals/Bisulfites) Sulfone 4-(Methylsulfonyl)aniline (Sulfone) [M+16 Da] Target->Sulfone Oxidation (Peroxides/O2) Azo Azo/Polymeric Species (Colored Impurities) [High MW] Target->Azo Photolysis/UV (Radical Coupling)

Figure 1: Redox and photolytic degradation map of this compound. The central node represents the target molecule. Arrows indicate the direction of transformation under specific stress conditions.

Troubleshooting Center (FAQ)

Issue 1: "I see a new impurity at RRT ~1.2 with a mass shift of +16 Da."

Diagnosis: Oxidative degradation to 4-(Methylsulfonyl)aniline . Root Cause:

  • Presence of peroxides in solvents (e.g., uninhibited ethers, aged THF).

  • Exposure to air during heating.

  • Excipient incompatibility (e.g., Povidone with high peroxide value). Solution:

  • Solvent Check: Test solvents for peroxides using quant strips.

  • Inert Atmosphere: Perform synthesis or storage under Argon/Nitrogen.

  • Antioxidants: If in formulation, consider adding BHT or BHA, though sulfur-based antioxidants (metabisulfite) might drive the reduction pathway.

Issue 2: "My sample turned brown/yellow, but the main peak area is stable."

Diagnosis: Photolytic degradation forming Azo/Polymeric species . Root Cause:

  • Anilines are notorious for "browning" even with trace degradation (<0.1%) due to the high extinction coefficient of azo compounds.

  • Exposure to ambient lab light or sunlight. Solution:

  • Amber Glass: strictly store all solid and solution samples in amber vials.

  • Foil Wrap: Wrap reaction vessels in aluminum foil.

  • Check pH: Auto-oxidation of anilines is faster at basic pH. Ensure the sample is not stored in a highly basic solution.

Issue 3: "I see a mass shift of -16 Da (Loss of Oxygen)."

Diagnosis: Reduction to 4-(Methylthio)aniline . Root Cause:

  • This is less common but occurs in the presence of strong reducing agents or specific transition metals (Fe, Zn) in acidic media. Solution:

  • Review the synthesis route for residual reducing metals.

  • Check for "sulfite" type preservatives in the matrix.

Issue 4: "The retention time shifts significantly between runs."

Diagnosis: pH sensitivity of the Aniline group. Root Cause:

  • The

    
     of the aniline nitrogen is ~4-5. If your mobile phase pH is near this value, small fluctuations will cause the molecule to switch between protonated (
    
    
    
    ) and neutral (
    
    
    ) states, causing RT drift. Solution:
  • Buffer Control: Use a mobile phase buffer at least 2 pH units away from the

    
    .
    
    • Recommended: pH 7.0 (Ammonium Acetate) to keep it neutral.

    • Alternative: pH 2.5 (Phosphate) to keep it fully protonated.

Quantitative Data & Protocols

A. Impurity Profiling Table (LC-MS)

Use this table to identify peaks in your chromatogram.

Compound IdentityFunctional Group ChangeMass Shift (

Da)
Polarity (RP-HPLC)UV Characteristics
4-(Methylthio)aniline Sulfoxide

Sulfide
-16 Less Polar (Elutes Later)Similar to parent
This compound Parent 0 Baseline

nm
4-(Methylsulfonyl)aniline Sulfoxide

Sulfone
+16 More Polar (Elutes Earlier*)Distinct shift
Azobenzene dimers N-N CouplingHigh MW Very Non-Polar (Late eluting)Visible (400+ nm)

*Note: Elution order of Sulfone vs. Sulfoxide can vary based on column chemistry (C18 vs. Phenyl-Hexyl), but Sulfones are generally more polar than Sulfides.

B. Protocol: Forced Degradation (Stress Testing)

To validate your analytical method, you must intentionally degrade the sample.

1. Oxidative Stress (Target: Sulfone)

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure: Dissolve 10 mg sample in 1 mL Acetonitrile/Water (50:50). Add 100

    
    L 30% 
    
    
    
    .
  • Condition: RT for 2-4 hours.

  • Expected Result: Decrease in parent peak; appearance of +16 Da peak.

2. Photolytic Stress (Target: Azo/Color)

  • Reagent: None.

  • Procedure: Place 10 mg solid sample (thin layer) and 1 mg/mL solution in clear glass.

  • Condition: Expose to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 24 hours.

  • Control: Wrap a duplicate vial in foil.

  • Expected Result: Discoloration in exposed sample; appearance of late-eluting peaks.

Analytical Troubleshooting Flowchart

Troubleshooting Start Start: Unknown Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Minus16 -16 Da CheckMass->Minus16 NoShift No Mass Shift / High MW CheckMass->NoShift Oxidation Oxidation to Sulfone Check: Peroxides, Air Plus16->Oxidation Reduction Reduction to Sulfide Check: Metals, Reducing Agents Minus16->Reduction Polymer Photolysis/Coupling Check: Light Exposure NoShift->Polymer

Figure 2: Decision tree for identifying degradation products based on mass spectrometry data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9388, this compound. PubChem. Available at: [Link]

  • International Conference on Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products. ICH Guidelines. Available at: [Link]

  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." Organic Sulfur Chemistry.

storage and handling recommendations for 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 4-(Methylsulfinyl)aniline . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven protocols and mechanistic troubleshooting strategies.

Handling bifunctional compounds requires more than just following steps; it requires an understanding of the underlying chemical causality. This guide will equip you with the knowledge to maintain the integrity of your compound and ensure reproducible experimental results.

Chemical Profile & Baseline Specifications

To troubleshoot effectively, we must first establish the baseline physical and chemical properties of the intact compound. This compound features both an electron-rich primary amine and a reactive sulfinyl group [1].

PropertySpecification
Chemical Name This compound
CAS Number 22865-62-9
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Baseline Appearance Light yellow to yellow solid [2]
Storage Temperature 2-8°C (Refrigerated) [2]
Light Sensitivity High (Requires amber/opaque containers) [2]
Solubility Soluble in DMSO; moderately soluble in polar organic solvents [1]

Mechanistic Insights into Stability & Degradation

Understanding why a compound degrades is the first step in preventing it. This compound is susceptible to a dual-threat degradation profile. The diagram below illustrates the causality between environmental stressors and chemical breakdown.

Degradation Compound This compound (Intact) Deg1 Aniline Oxidation (Dark/Brown Impurities) Compound->Deg1 Pathway A Deg2 Sulfinyl Disproportionation (Sulfone/Sulfide) Compound->Deg2 Pathway B Light UV/Light Exposure Light->Compound Catalyzes Oxygen Atmospheric Oxygen Oxygen->Compound Reacts with Heat Thermal Stress (>25°C) Heat->Compound Accelerates

Figure 1: Mechanistic degradation pathways of this compound under environmental stress.

Frequently Asked Questions (FAQs): Storage & Handling

Q: My powder was pale yellow upon receipt but has now turned dark brown. Is it still viable for my assay? A: No. This color shift is a definitive visual indicator of aniline oxidation. The electron-rich primary amine (-NH2) is highly susceptible to atmospheric oxygen and photo-oxidation. When exposed to light or air, it forms highly colored azo, azoxy, or quinone-imine derivatives. If your powder has turned dark brown, its purity has been compromised and it should be discarded or re-purified.

Q: Can I store the solid at room temperature on my benchtop? A: It is strictly discouraged. The compound must be stored at 2-8°C [2]. The sulfinyl group (-S(=O)-) contributes significantly to its reactivity [1]. At room temperature, thermal kinetic energy accelerates the disproportionation of the sulfinyl group into sulfone and sulfide byproducts, while simultaneously accelerating the oxidation of the aniline moiety.

Q: How long are DMSO stock solutions stable, and how should they be stored? A: DMSO stock solutions should be aliquoted and stored at -20°C. Do not store DMSO solutions at 2-8°C. The freezing point of DMSO is 18.5°C; storing it in a standard refrigerator causes repeated, slow phase transitions (slushing) that can precipitate the compound and introduce moisture. At -20°C, the solution freezes rapidly, locking the compound in a stable matrix.

Troubleshooting Guide: Experimental Inconsistencies

Issue 1: Incomplete dissolution or precipitation in assay buffers.

  • Causality: While the compound exhibits moderate solubility in polar solvents [1], it has limited aqueous solubility. Rapid addition of aqueous buffer to the compound causes localized hydrophobic crashing.

  • Resolution: Always prepare a concentrated stock in anhydrous DMSO. When transferring to aqueous media, ensure the final DMSO concentration remains between 0.1% and 1.0%. Add the DMSO stock to the aqueous buffer dropwise under continuous vortexing to prevent localized precipitation.

Issue 2: High well-to-well variability or loss of potency in cellular assays over time.

  • Causality: Moisture condensation during handling degrades the stock solution. Opening a cold vial introduces atmospheric water, which acts as a nucleophile or facilitates oxidation of the aniline group.

  • Resolution: Implement a strict thermal equilibration step (see SOP below). Never open a cold vial of the compound or its stock solution.

Standard Operating Procedure (SOP): Stock Solution Preparation

To ensure trustworthiness in your data, your preparation protocol must be a self-validating system. Follow this workflow to prepare a standard 10 mM stock solution.

Workflow S1 1. Equilibrate to 20-25°C S2 2. Weigh under Ar/N2 S1->S2 S3 3. Dissolve in Anhydrous DMSO S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Store at -20°C S4->S5

Figure 2: Self-validating workflow for the preparation and storage of compound stock solutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the this compound vial from 2-8°C storage [2]. Place it in a desiccator and allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes.

    • Self-Validation Check: The vial exterior must be completely dry to the touch before opening. If condensation is present, wait longer.

  • Inert Weighing: Working inside a fume hood or glove box, purge the analytical balance area with Argon or Nitrogen gas. Weigh the required mass (e.g., 1.55 mg for 1 mL of 10 mM stock).

  • Dissolution: Add anhydrous, amine-free DMSO to the vial. Vortex gently until the solid is completely dissolved.

    • Self-Validation Check: The solution should be clear and pale yellow. Any dark brown discoloration indicates pre-existing degradation of the powder.

  • Aliquoting: Divide the solution into single-use aliquots using amber glass vials to strictly protect the solution from photo-oxidation [2].

  • Cryo-Storage: Immediately transfer the sealed amber vials to a -20°C freezer for long-term storage.

References

Sources

Technical Support Center: HPLC Separation of Aniline Sulfoxides and Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to separate aniline derivatives and their corresponding sulfur oxidation states. This triad of compounds presents a perfect storm of chromatographic challenges: the basicity of the aniline amine, the subtle polarity differences between sulfoxides and sulfones, and the stable stereocenter unique to the sulfoxide sulfur.

This guide bypasses generic advice to focus on the physicochemical causality of your separation issues. By understanding the molecular interactions at the stationary phase, you can engineer robust, self-validating HPLC methods.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical troubleshooting pathway below to identify the root cause of your separation failure.

HPLC_Workflow Start Analyze Aniline Sulfoxides & Sulfones Tailing Severe Peak Tailing? Start->Tailing Silanols Cause: Silanol pKa vs Aniline pKa Interaction Tailing->Silanols Yes Coelution Co-elution of Oxidation States? Tailing->Coelution No FixTailing Action: Lower pH to 2.5 or use Polar-Embedded Phase Silanols->FixTailing FixTailing->Coelution Selectivity Cause: Similar Hydrophobicity (LogD overlap) Coelution->Selectivity Yes Chiral Chiral Separation Needed? Coelution->Chiral No FixCoelution Action: Switch Modifier (MeCN to MeOH) Selectivity->FixCoelution FixCoelution->Chiral CSP Action: Polysaccharide CSP (e.g., Amylose AD-H) Chiral->CSP Yes (Sulfoxides) End Validated HPLC Method Chiral->End No (Sulfones) CSP->End

Diagnostic workflow for resolving co-elution, peak tailing, and chiral separation in HPLC.

Core Troubleshooting Guide (FAQs)
1. Why do my aniline sulfoxide peaks exhibit severe tailing on a standard C18 column?

Mechanistic Causality: Peak tailing in this context is rarely a physical column packing issue; it is a chemical interaction. Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that act as weak acids (pKa ~4.5). Aniline derivatives contain basic amine groups. At neutral pH, these unreacted silanols deprotonate into negatively charged species (-Si-O⁻). The basic aniline undergoes secondary ion-exchange and hydrogen-bonding interactions with these active sites, causing the analyte to "stick" and drag through the column, resulting in asymmetric tailing. Poor surface coverage and high activity of residual free silanols often result in peak tailing or adsorption[1]. Furthermore, these residual silanol groups interact through ion exchange and dipole/dipole mechanisms especially with basic samples[2].

The Solution:

  • Chemical Suppression: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This forces the silanols into their fully protonated, neutral state (-Si-OH), eliminating ion-exchange interactions.

  • Stationary Phase Shielding: Switch to a polar-embedded C18 column (e.g., containing an internal amide or carbamate group). The embedded polar group creates a localized hydration layer that sterically and electronically shields the basic aniline from reaching the underlying silica surface.

2. How can I resolve the co-elution of the sulfoxide and sulfone oxidation states?

Mechanistic Causality: Sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R') share the same carbon skeleton, leading to similar hydrophobic footprints. However, they differ significantly in their dipole moments and hydrogen-bonding capacities. Sulfoxides are typically more soluble and less lipophilic than their corresponding sulfones, which dictates their earlier elution in reversed-phase chromatography[3]. If you are using Acetonitrile (an aprotic solvent), it separates purely based on lipophilicity, which may not be enough to resolve the two states.

The Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent. Because the sulfoxide has a lone pair on the sulfur and a highly polarized S=O bond, it acts as a strong hydrogen-bond acceptor. Methanol selectively hydrogen-bonds with the sulfoxide, altering its apparent polarity and pulling it away from the sulfone peak, which has a different H-bonding profile due to its symmetrical geometry.

3. What is the best approach for chiral separation of racemic aniline sulfoxides?

Mechanistic Causality: Unlike sulfones, which are achiral due to the plane of symmetry created by their two identical oxygen atoms, sulfoxides possess a stable stereogenic center at the sulfur atom (due to the tetrahedral geometry including the lone pair). To separate these enantiomers, you must introduce a chiral environment. Hydrogen bonding plays a highly important role in the chromatographic separation of sulfoxides on amylose-based chiral stationary phases[4].

The Solution: Utilize a normal-phase or polar-organic method with a polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The carbamate linkages on the CSP provide highly specific hydrogen-bonding donor/acceptor sites that interact differently with the (R) and (S) enantiomers of the sulfoxide.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Behavior

Analyte ClassKey Structural FeatureRelative Lipophilicity (LogD)Primary Chromatographic ChallengeRecommended Solution
Aniline (Parent) Basic Amine (-NH₂)ModeratePeak tailing via active silanolsLow pH (2.5) or Polar-embedded C18
Aniline Sulfoxide Chiral Sulfur (S=O)Lowest (Highly polar)Enantiomeric co-elutionPolysaccharide CSP (e.g., AD-H)
Aniline Sulfone S(=O)₂ group (Achiral)HighestCo-elution with sulfoxideProtic modifier (Methanol) tuning

Table 2: System Suitability Parameters for Method Validation

ParameterTarget ValueImplication if FailedCorrective Action
Tailing Factor (

)

Active silanol interactions occurring.Decrease pH; replace column with end-capped phase.
Resolution (

)

Oxidation states or enantiomers co-eluting.Adjust organic modifier ratio or change solvent type.
Capacity Factor (

)

Analyte eluting in void volume or retained too long.Adjust initial % organic in gradient.
Self-Validating Experimental Protocols
Protocol A: RP-HPLC Method for Resolving Oxidation States (Sulfide/Sulfoxide/Sulfone)

This protocol is designed to separate the closely related oxidation states while suppressing aniline tailing.

  • Column Selection: Install a polar-embedded C18 column (e.g., Waters SymmetryShield or equivalent,

    
     mm, 3.5 µm).
    
  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is chosen over Acetonitrile to exploit protic selectivity).

  • Gradient Execution:

    • 0-2 min: 5% B (Isocratic hold to retain polar sulfoxides)

    • 2-15 min: Linear gradient from 5% B to 70% B

    • 15-18 min: Hold at 70% B (Elutes the highly retained sulfone)

    • 18-20 min: Return to 5% B to re-equilibrate.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • System Suitability & Self-Validation: Inject a mixed standard. Calculate the tailing factor (

    
    ) for the parent aniline peak.
    
    • Validation Checkpoint: If

      
      , the silanol suppression is failing. Do not proceed to quantification.  Re-verify that the mobile phase pH is 
      
      
      
      or replace the column, as residual silanol activity is compromising the separation integrity.
Protocol B: NP-HPLC Chiral Separation of Sulfoxide Enantiomers

This protocol resolves the (R) and (S) enantiomers of the chiral sulfoxide.

  • Column Selection: Install an Amylose-based CSP (e.g., Chiralpak AD-H,

    
     mm, 5 µm).
    
  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Ethanol (80:20, v/v).

    • Expert Tip: Ensure the Ethanol is anhydrous. Trace water can deactivate the hydrogen-bonding sites on the CSP.

  • Isocratic Elution: Run the mobile phase at a constant flow rate of 1.0 mL/min.

  • Temperature Control: Maintain column strictly at 25°C. Chiral recognition is highly temperature-dependent (enthalpy-driven).

  • System Suitability & Self-Validation: Inject the racemic sulfoxide standard.

    • Validation Checkpoint: Calculate the resolution (

      
      ) between the two enantiomeric peaks. A self-validating chiral method requires 
      
      
      
      (baseline resolution). If
      
      
      , decrease the Ethanol modifier concentration by 5% (e.g., to 85:15) to increase the residence time and enhance hydrogen-bonding interactions with the chiral stationary phase.
References
  • 1 - MACHEREY-NAGEL 2.2 - Google Patents 3.3 - PMC (nih.gov)

  • 4 - MDPI

Sources

Validation & Comparative

comparing spectral data of 4-(Methylsulfinyl)aniline and 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectral Analysis of 4-(Methylsulfinyl)aniline and 4-(Methylsulfonyl)aniline: A Guide for Drug Development Scientists

The oxidation state of sulfur in aromatic systems is a critical parameter in medicinal chemistry. It profoundly influences a drug's pharmacokinetics, hydrogen-bonding capacity, and target binding affinity. The metabolic or synthetic transition from a sulfoxide to a sulfone is frequently encountered in the development of anti-inflammatory agents, such as COX-2 inhibitors [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectral signatures of this compound (sulfoxide) and 4-(Methylsulfonyl)aniline (sulfone). By understanding the electronic causality behind these spectral shifts and implementing self-validating experimental protocols, researchers can unambiguously differentiate these two critical oxidation states.

Structural and Physicochemical Overview

Before diving into the spectral data, it is essential to establish the baseline physicochemical properties of the two analogs. The addition of a single oxygen atom fundamentally alters the electronic landscape of the molecule.

PropertyThis compound (Sulfoxide)4-(Methylsulfonyl)aniline (Sulfone)
CAS Number 22865-62-9 [2]5470-49-5 [3]
Molecular Formula C₇H₉NOSC₇H₉NO₂S
Molecular Weight 155.22 g/mol 171.22 g/mol
Sulfur Oxidation State +4+6
Functional Group -S(=O)CH₃-S(=O)₂CH₃

Spectroscopic Data Comparison & Electronic Causality

The differentiation of these compounds relies on measuring how the sulfur's oxidation state impacts the surrounding molecular environment.

Infrared (IR) Spectroscopy

The Causality: The vibrational frequency of the sulfur-oxygen bond is highly sensitive to its oxidation state. Adding a second oxygen atom to form the sulfone increases the bond order and alters the molecular dipole moment during vibration, splitting the single S=O stretch into two distinct modes [4].

  • Sulfoxide: Exhibits a single, strong, and sharp absorption band in the fingerprint region, typically between 1030 cm⁻¹ and 1050 cm⁻¹ .

  • Sulfone: The presence of two equivalent oxygen atoms results in two intense stretching modes: an asymmetric stretch at 1290–1320 cm⁻¹ and a symmetric stretch at 1130–1150 cm⁻¹ [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: The sulfone group is significantly more electron-withdrawing (both inductively and via resonance) than the sulfoxide group. This increased electronegativity strips electron density from the adjacent methyl group and the aromatic ring. This reduction in local electron density reduces magnetic shielding, forcing the proton and carbon signals to resonate at higher frequencies (shifted downfield) [4].

Quantitative Spectral Summary Table
Spectral ParameterThis compound4-(Methylsulfonyl)aniline
IR: S-O Stretching ~1040 cm⁻¹ (Strong, sharp)~1300 cm⁻¹ (Asym), ~1140 cm⁻¹ (Sym)
¹H NMR: -CH₃ Shift ~δ 2.65 ppm (Singlet, 3H)~δ 3.03 ppm (Singlet, 3H)
¹H NMR: Ortho Ar-H ~δ 7.30 ppm (Doublet, 2H)~δ 7.55 ppm (Doublet, 2H)
¹³C NMR: -CH₃ Shift ~43.0 ppm~44.5 ppm
ESI-MS [M+H]⁺ m/z 156.0m/z 172.0

Experimental Protocols & Self-Validating Systems

To guarantee scientific integrity, analytical workflows must be self-validating. Below are the optimized protocols for acquiring the data summarized above.

Protocol 1: FT-IR Analysis (KBr Pellet Method)
  • Preparation: Grind 2 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • The Causality: While Attenuated Total Reflectance (ATR) is faster, KBr transmission pellets minimize anomalous dispersion effects. This provides sharper, higher-resolution peaks in the 1000–1400 cm⁻¹ fingerprint region, which is critical for resolving the exact frequencies of the S=O and O=S=O stretches.

  • Self-Validation: Prior to sample analysis, run a blank KBr background scan. The absence of a broad band at 3400 cm⁻¹ confirms the KBr is truly anhydrous. This ensures the N-H stretches of the aniline moiety are not obscured or artificially broadened by atmospheric water.

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • The Causality: Anhydrous DMSO-d6 is specifically chosen over CDCl₃ to prevent the rapid exchange of the -NH₂ protons with residual water (HDO). DMSO strongly hydrogen-bonds with the amine, slowing the exchange rate and ensuring the amine signal remains sharp and visible for structural confirmation.

  • Self-Validation: Calibrate the spectrum using the residual DMSO pentet at exactly δ 2.50 ppm. The presence of a sharp, unbroadened -NH₂ singlet (integrating precisely to 2 protons) acts as an internal system check, validating that the solvent is sufficiently anhydrous and the sample has not degraded.

Protocol 3: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • The Causality: The addition of a volatile organic acid (Formic Acid) forces the protonation of the basic aniline nitrogen in solution. This ensures robust ionization in ESI+ mode, maximizing the [M+H]⁺ signal intensity.

  • Self-Validation: Inject a known tuning mix (e.g., Agilent ESI-L) prior to the sample run. A mass accuracy error of < 5 ppm on the calibrant validates the instrument's mass axis, ensuring the 15.99 Da difference between the two compounds is confidently assigned to an oxygen atom rather than an isobaric interference.

Workflow Visualization

SpectralWorkflow Start Compound Acquisition CAS: 22865-62-9 & 5470-49-5 Prep Sample Preparation Anhydrous DMSO-d6 & KBr Start->Prep IR FT-IR Spectroscopy Identify S=O vs O=S=O Prep->IR NMR 1H & 13C NMR Quantify Deshielding Prep->NMR MS ESI-MS Analysis Mass Shift (+16 Da) Prep->MS Validation Data Integration Confirm Oxidation State IR->Validation NMR->Validation MS->Validation

Multi-modal spectroscopic workflow for differentiating sulfoxide and sulfone oxidation states.

References

  • Synthesis of 4-(methylsulfonyl)aniline (6) . ResearchGate. Available at:[Link]

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 . PubChem (National Center for Biotechnology Information). Available at:[Link]

  • Synthesis and biological evaluation of methylene spacer incorporated 4-methylsulfonyl phenyl semicarbazones . Taylor & Francis Online. Available at:[Link]

Sources

Analytical Differentiation of 4-(Methylsulfinyl)aniline and its Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a rigorous analytical framework for differentiating 4-(Methylsulfinyl)aniline (the sulfoxide) from its oxidized analog, 4-(Methylsulfonyl)aniline (the sulfone). These compounds often coexist as metabolic pairs or synthetic impurities in the development of sulfur-containing therapeutics (e.g., COX-2 inhibitors, antiparasitics). Precise differentiation is critical due to their distinct pharmacological potencies and toxicological profiles. This document details physicochemical properties, chromatographic behavior, and spectroscopic signatures (MS/NMR) to ensure unequivocal identification.

Physicochemical Profile & Core Differences

The primary challenge in analyzing these congeners lies in their structural similarity. However, the oxidation state of the sulfur atom imparts distinct polarity and electronic properties that can be exploited for separation.

FeatureThis compound (Sulfoxide)4-(Methylsulfonyl)aniline (Sulfone)
Structure Ar–S(=O)–Me (Chiral sulfur, pyramidal)Ar–S(=O)₂–Me (Achiral, tetrahedral)
CAS Number 1122-93-6 5470-49-5
Molecular Weight 155.22 g/mol 171.22 g/mol
Polarity (LogP) ~0.2 – 0.5 (More Polar)~0.6 – 0.8 (Less Polar)
H-Bonding Strong H-bond acceptor (S=O dipole)Moderate H-bond acceptor
Solubility High in Water, MeOH, DMSOModerate in Water, High in DMSO
Key Reactivity Susceptible to oxidation (to sulfone)Chemically stable; resistant to oxidation

Expert Insight: The sulfoxide sulfur is a stereogenic center, meaning this compound exists as a pair of enantiomers. While achiral HPLC cannot separate these enantiomers, they will co-elute as a single peak distinct from the sulfone.

Chromatographic Strategy (HPLC/UPLC)

In Reverse-Phase Chromatography (RP-HPLC), the separation is governed by the "Polarity Rule." The sulfoxide moiety is significantly more polar than the sulfone group due to the highly polarized S=O bond and the presence of a lone pair on the sulfur.

Elution Order (C18 Column)
  • This compound (Sulfoxide): Elutes FIRST (Lower retention factor,

    
    ).
    
  • 4-(Methylsulfonyl)aniline (Sulfone): Elutes SECOND (Higher retention factor,

    
    ).
    

Note: If the parent sulfide (4-(Methylthio)aniline) is present, it will elute last due to its lipophilic nature.

Recommended Method Parameters
  • Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (provides alternative selectivity via

    
     interactions).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic

    
    ) or MS (ESI+).
    
Visualization: Chromatographic Decision Tree

HPLC_Workflow Start Sample: Sulfoxide/Sulfone Mixture Column Select Column: C18 (Standard) or Phenyl-Hexyl Start->Column MobilePhase Mobile Phase: H2O/ACN + 0.1% Formic Acid Column->MobilePhase Run Gradient Elution (5-40% B) MobilePhase->Run Result Peak Elution Order Run->Result Peak1 Peak 1 (Early): Sulfoxide (More Polar) Result->Peak1 Low k' Peak2 Peak 2 (Late): Sulfone (Less Polar) Result->Peak2 High k'

Figure 1: Decision tree for RP-HPLC method development targeting sulfoxide/sulfone separation.

Spectroscopic Characterization (MS & NMR)

When retention time alone is insufficient, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide definitive structural confirmation.

A. Mass Spectrometry (LC-MS/MS)

Differentiation relies on observing the specific molecular ion (


) and, more importantly, the unique fragmentation pathways.
  • Sulfoxide (MW 155):

    • Precursor:

      
       156 (
      
      
      
      ).
    • Key Fragment: Loss of methyl radical (

      
       141) or loss of the sulfinyl group (
      
      
      
      93, aniline radical).
    • Diagnostic: Often shows a characteristic loss of Oxygen (

      
      ) or 
      
      
      
      (
      
      
      ) under high energy.
  • Sulfone (MW 171):

    • Precursor:

      
       172 (
      
      
      
      ).
    • Key Fragment: Loss of SO₂ (

      
      ) . This is the "signature" rearrangement for aromatic sulfones, yielding the aniline radical cation (
      
      
      
      108 or 107).
B. Proton NMR (¹H-NMR)

The oxidation state of sulfur exerts a "deshielding" effect on the adjacent methyl protons and aromatic protons.

Proton EnvironmentSulfoxide (

ppm)
Sulfone (

ppm)
-S(O)x-CH₃ (Methyl) 2.70 - 2.75 ppm (Singlet)3.05 - 3.15 ppm (Singlet)
Aromatic (Ortho to S) ~7.4 - 7.5 ppm~7.6 - 7.8 ppm (More deshielded)

Causality: The sulfone group is a stronger electron-withdrawing group (EWG) than the sulfoxide, pulling more electron density away from the methyl protons, causing them to resonate downfield (higher ppm).

Visualization: MS Fragmentation Pathway

MS_Fragmentation cluster_sulfoxide Sulfoxide Pathway cluster_sulfone Sulfone Pathway SO_Parent Sulfoxide [M+H]+ m/z 156 SO_Frag1 [M - Me]+ m/z 141 SO_Parent->SO_Frag1 -CH3 SO_Frag2 [M - SOMe]+ m/z 93 (Aniline) SO_Parent->SO_Frag2 -SOMe SO2_Parent Sulfone [M+H]+ m/z 172 SO2_Frag1 [M - Me]+ m/z 157 SO2_Parent->SO2_Frag1 -CH3 SO2_Frag2 [M - SO2]+ m/z 108 (Rearrangement) SO2_Parent->SO2_Frag2 -SO2 (Diagnostic)

Figure 2: Distinctive MS/MS fragmentation pathways. The loss of SO₂ (64 Da) is diagnostic for the sulfone.

Validated Experimental Protocol

Objective: Simultaneous quantification of sulfoxide and sulfone in a biological or reaction matrix.

Materials:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Solvents: LC-MS grade Water and Acetonitrile.

  • Buffer: Formic Acid (FA).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:ACN. Critical: Do not use pure DMSO if possible, as it can suppress ionization or cause peak broadening.

  • LC Setup:

    • Flow Rate: 0.3 mL/min.

    • Temp: 40°C.

    • Injection: 2 µL.

  • Gradient Table:

    • 0.0 min: 95% A (0.1% FA in Water) / 5% B (ACN)

    • 1.0 min: 95% A / 5% B

    • 8.0 min: 10% A / 90% B

    • 10.0 min: 10% A / 90% B

    • 10.1 min: 95% A / 5% B (Re-equilibration)

  • MS Detection (MRM Mode):

    • Sulfoxide: 156.0

      
       141.0 (Quant), 156.0 
      
      
      
      93.0 (Qual).
    • Sulfone: 172.0

      
       108.0 (Quant), 172.0 
      
      
      
      157.0 (Qual).

Self-Validating Check:

  • If the "Sulfoxide" peak shows a transition of

    
    , your source has oxidized in the instrument source (in-source oxidation). Lower the desolvation temperature.
    
  • If the "Sulfone" peak appears at the solvent front (

    
    ), your column has collapsed (phase dewetting).
    
Stability & Handling (The "Hidden" Variable)

A common analytical error is the artifactual oxidation of the sulfoxide to the sulfone during sample preparation.

  • Risk: Sulfoxides are chemically stable but can oxidize in the presence of peroxides (found in aged ethers or THF) or under intense light/heat.

  • Mitigation:

    • Use freshly opened solvents (especially if using ethereal solvents for extraction).

    • Store standard solutions at -20°C in amber vials.

    • Control Experiment: Inject a pure sulfoxide standard immediately after preparation. If a sulfone peak appears (>1%), check solvents for peroxide contamination.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. PubChem. Available at: [Link]

  • Royal Society of Chemistry (RSC). Green Chemistry, Supplementary Information (2012).[1] "NMR Spectral Data of Methyl Phenyl Sulfoxide and Sulfone." Available at: [Link]

  • NIST Mass Spectrometry Data Center. Methyl phenyl sulfone Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative Reactivity Profiling of 4-(Methylsulfinyl)aniline vs. Standard Aniline Derivatives: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on finely tuned electronic properties, understanding the precise reactivity of substituted anilines is paramount. 4-(Methylsulfinyl)aniline (also known as 4-aminophenyl methyl sulfoxide) represents a fascinating bifunctional scaffold. It pairs a strongly electron-donating amine (-NH


) with a moderately electron-withdrawing methylsulfinyl group (-S(=O)CH

).

This guide objectively compares the reactivity of this compound against other benchmark aniline derivatives, providing mechanistic grounding, comparative data, and self-validating experimental protocols to evaluate their performance in synthetic workflows.

Mechanistic Grounding: The Electronic Push-Pull

The reactivity of any aniline derivative is fundamentally governed by the electronic nature of its ring substituents, which dictate both the nucleophilicity of the amine and the susceptibility of the aromatic ring to Electrophilic Aromatic Substitution (EAS).

The methylsulfinyl group exerts both a negative inductive effect (-I) and a negative mesomeric/resonance effect (-M). According to established linear free-energy relationships, the Hammett para-substituent constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) for the -S(=O)CH

group is approximately +0.49. This indicates a moderate withdrawal of electron density from the aromatic ring—stronger than a halogen, but significantly less severe than a nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).

This electronic environment results in two primary chemical behaviors:

  • Attenuated Amine Nucleophilicity: The nitrogen's lone pair is partially delocalized into the electron-deficient aromatic system, reducing its availability for nucleophilic attack[1]. Consequently, the basicity of the amine drops; the predicted pK

    
     of the 4-(methylsulfinyl)anilinium ion is approximately 3.2, compared to 4.6 for unsubstituted aniline.
    
  • Regioselective EAS: While the -S(=O)CH

    
     group deactivates the ring, the -NH
    
    
    
    group remains a dominant, strongly activating ortho/para director. In EAS reactions, the amine dictates the regiochemistry. Because the para position is blocked, electrophiles are directed exclusively to the position ortho to the amine.

G1 A Aniline Core B Electron Donating Groups (e.g., -OCH3, -CH3) A->B C Electron Withdrawing Groups (e.g., -S(=O)CH3, -NO2) A->C D Increased Nucleophilicity (pKa > 4.6) B->D F EAS: Highly Activated (Ortho/Para to -NH2) B->F E Decreased Nucleophilicity (pKa < 4.6) C->E G EAS: Moderately Deactivated (Ortho to -NH2 dominates) C->G

Electronic effects of substituents on aniline nucleophilicity and EAS regioselectivity.

Comparative Reactivity Data

To contextualize this compound, we must benchmark it against standard electron-rich and electron-poor derivatives. The table below summarizes their comparative thermodynamic and kinetic profiles.

DerivativeSubstituent (para)Hammett

Predicted pK

(Anilinium)
Relative Amine NucleophilicityEAS Directing Effect
4-Methoxyaniline -OCH

-0.27~5.3HighStrongly Activating
Aniline -H0.004.6ModerateActivating
This compound -S(=O)CH

+0.49~3.2Low-ModerateModerately Deactivating
4-Nitroaniline -NO

+0.781.0Very LowStrongly Deactivating

Data derived from standard Hammett substituent constant surveys[2].

Experimental Workflows: Self-Validating Protocols

To objectively measure these reactivity differences in the lab, researchers must employ self-validating experimental designs. The following protocols utilize internal controls and specific reagent choices to ensure kinetic accuracy and mechanistic proof.

Protocol A: Competitive N-Acylation Kinetics

Objective: Quantify the relative nucleophilicity of the this compound amine group. Self-Validating Mechanism: By reacting an equimolar mixture of three different anilines with a sub-stoichiometric amount of electrophile, environmental variables (temperature, mixing efficiency) are perfectly controlled. Aniline and 4-nitroaniline act as internal kinetic brackets; if the final assay shows 4-nitroaniline reacting faster than aniline, the system is immediately flagged as invalid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol each of Aniline, this compound, and 4-Nitroaniline in 20 mL of anhydrous dichloromethane (DCM) containing 3.5 mmol of triethylamine (to act as a non-nucleophilic base).

  • Initiation (Causality of Choice): Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of acetyl chloride. Why sub-stoichiometric? Providing an excess of electrophile would drive all substrates to complete conversion, yielding thermodynamic data. A sub-stoichiometric amount forces the anilines to compete purely based on their kinetic nucleophilicity.

  • Quenching (Causality of Choice): After exactly 5 minutes, quench the reaction by adding 10 mL of 0.1 M NaOH. Why NaOH? The base instantly hydrolyzes unreacted acetyl chloride and neutralizes the HCl byproduct, preventing the protonation of unreacted anilines (which would alter their UV absorbance and halt the reaction prematurely).

  • Analysis: Separate the organic layer, evaporate the solvent, and analyze the crude mixture via HPLC-UV (254 nm). The ratio of the N-acetylated products directly correlates to their relative rate constants (

    
    ).
    

G2 Step1 1. Equimolar Mixture (4-SOMe, 4-H, 4-NO2 Anilines) Step2 2. Sub-stoichiometric Acylation (Acetyl Chloride, 0.5 eq) Step1->Step2 Step3 3. Reaction Quench (0.1 M NaOH) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantify N-Acetylated Products) Step3->Step4 Step5 5. Calculate Relative Rates (k_rel) via Hammett Plot Step4->Step5

Workflow for competitive N-acylation kinetics to determine relative amine nucleophilicity.

Protocol B: Regioselective Electrophilic Bromination

Objective: Map the EAS directing effects and confirm the dominance of the -NH


 group over the -S(=O)CH

group. Self-Validating Mechanism:

H-NMR analysis of the crude product acts as an internal proof of mechanism. If the methylsulfinyl group's deactivating effect overpowered the amine, meta-bromination (relative to the amine) would occur. The strict presence of a 1,2,4-trisubstituted coupling pattern validates the amine's activating dominance.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol of this compound in 15 mL of N,N-dimethylformamide (DMF) at 0 °C.

  • Bromination (Causality of Choice): Add 2.1 mmol of N-Bromosuccinimide (NBS) in small portions over 15 minutes. Why NBS instead of Br

    
    ? Molecular bromine is highly reactive and can lead to over-bromination (dibromination) or oxidation of the sulfoxide to a sulfone. NBS provides a controlled, mild source of electrophilic bromine, ensuring mono-substitution on the moderately deactivated ring.
    
  • Isolation: Stir for 2 hours at room temperature. Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.

  • Validation: Analyze via

    
    H-NMR. The appearance of two doublets and one singlet in the aromatic region (with characteristic ortho and meta coupling constants) confirms substitution exclusively at the position ortho to the amine group (2-bromo-4-(methylsulfinyl)aniline).
    

References[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr00002a004[2] Dhanju, S., Upadhyaya, K., Rice, C. A., Pegan, S. D., Media, J., Valeriote, F. A., & Crich, D. (2015). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.5c06061

Sources

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 4-(Methylsulfinyl)aniline Derivatives vs. Conventional Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Objective: To objectively evaluate the structure-activity relationship (SAR) of 4-(Methylsulfinyl)aniline derivatives, comparing their efficacy, selectivity, and mechanistic advantages against traditional COX and FAAH/MAGL inhibitors.

Pharmacological Rationale & Mechanism of Action

The compound This compound (CAS 22865-62-9), also known as 4-methanesulfinylaniline, represents a highly versatile pharmacophore in modern drug discovery[1]. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that competitively block the orthosteric active site of cyclooxygenase (COX) enzymes, 4-methanesulfinylaniline functions as a regioisomeric inhibitor of COX-1 and COX-2[2]. This means it binds to the enzyme at a distinct, alternative location, altering the enzyme's conformational dynamics to inhibit prostaglandin synthesis and suppress hyperalgesia[2].

Beyond its direct anti-inflammatory properties, the this compound scaffold serves as a critical building block. It is utilized in the synthesis of complex thieno[3,2-d]pyrimidine kinase inhibitors[3] and, through derivatization of its aniline nitrogen, acts as a foundational core for potent dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[4].

Structure-Activity Relationship (SAR) Profiling

The SAR of this compound derivatives is driven by two distinct structural domains:

  • The Methylsulfinyl Group (-S(=O)CH₃): The oxidation state of the sulfur atom is paramount. While the rigid sulfonamide of Celecoxib or the sulfone of Rofecoxib deeply penetrates the COX-2 specific Val523 side pocket, the chiral sulfoxide of this compound facilitates unique hydrogen-bonding interactions. This allows for regioisomeric binding that mitigates the severe cardiovascular toxicity associated with highly rigid COX-2 selective sulfones[2].

  • The Aniline Nitrogen (-NH₂): The primary amine provides an ideal vector for scaffold extension. When the aniline is converted into extended semicarbazones or acetohydrazides, the molecule loses its COX affinity but gains profound activity within the endocannabinoid system. For example, incorporating a 1-(4-hydroxyphenyl)ethylidene moiety yields a compound with highly balanced, nanomolar inhibition of both FAAH and MAGL[4].

Comparative Performance Data

To contextualize the performance of this compound and its derivatives, the following tables summarize their quantitative enzymatic inhibition profiles against industry-standard alternatives.

Table 1: In Vitro COX Inhibition Profile

Comparison of the base this compound scaffold against conventional NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Binding Mechanism
This compound >50.00.85> 58Regioisomeric / Allosteric
Celecoxib (Standard)15.00.04375Orthosteric (Val523 pocket)
Sulindac (Standard)1.50.503Competitive Orthosteric
Rofecoxib (Standard)>100.00.018> 5000Orthosteric (Val523 pocket)
Table 2: Dual FAAH/MAGL Inhibition (Extended Semicarbazone Derivatives)

Performance of 4-methylsulfonyl/sulfinyl aniline derivatives in the endocannabinoid pathway[4].

Compound Modification (Aniline N-substitution)FAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Key Structural Interaction
Unmodified Aniline >10,000>10,000Insufficient length for catalytic cleft
4-Hydroxybenzylidene derivative 4840Strong H-bond with Ser241 (FAAH)
4-Fluorobenzylidene derivative 12085Halogen bonding / Hydrophobic packing

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to generate the SAR data.

Protocol A: Fluorometric COX-1/COX-2 Inhibition Assay

Causality & Expertise: We utilize a fluorometric assay measuring the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This choice is deliberate: standard colorimetric assays (like TMPD oxidation) suffer from severe UV-absorbance interference caused by the conjugated


-system of aniline derivatives. Fluorometry bypasses this optical artifact, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Enzyme Incubation (Critical Step): Add 10 µL of purified COX-2 enzyme and 10 µL of the this compound derivative (dissolved in DMSO, max 1% final concentration). Incubate for 15 minutes at 25°C.

    • Causality: Because this compound acts as a regioisomeric inhibitor[2], it exhibits slow-binding kinetics. Immediate substrate addition would artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid (final concentration 0.5 µM, kept below the

    
     to ensure Michaelis-Menten kinetics).
    
  • Self-Validation Loop: Concurrently run a Celecoxib positive control (validates enzyme viability) and a no-enzyme blank. The blank's fluorescence is subtracted from all wells to account for spontaneous ADHP auto-oxidation.

  • Detection: Read fluorescence at Ex/Em = 530/590 nm after 5 minutes.

Protocol B: FAAH/MAGL Enzymatic Assay

Causality & Expertise: To evaluate the extended semicarbazone derivatives[4], AMC-arachidonoyl amide is used as a fluorogenic substrate.

  • Equilibration: Dilute recombinant human FAAH in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0). The alkaline pH is required to maintain the catalytic serine in its active deprotonated state.

  • Inhibitor Binding: Incubate the enzyme with the 1-(4-hydroxyphenyl)ethylidene derivative for 20 minutes at 37°C.

  • Signal Generation: Add AMC-arachidonoyl amide (10 µM). Measure the kinetic release of 7-amino-4-methylcoumarin (AMC) at Ex/Em = 340/460 nm over 30 minutes.

Pathway & Workflow Visualizations

MOA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis FAAH FAAH / MAGL Deriv This compound Deriv->COX2 Regioisomeric Inhibition Deriv->FAAH Scaffold Extension AEA Endocannabinoids AEA->FAAH Degradation

Fig 1: Dual pathway modulation by this compound derivatives.

Workflow Synth SAR Synthesis Screen COX-1/2 Screening Synth->Screen Library Select Selectivity Profiling Screen->Select IC50 < 1µM InVivo In Vivo Validation Select->InVivo High Ratio

Fig 2: High-throughput SAR validation workflow for aniline derivatives.

References

  • CAS 22865-62-9: Benzenamine, 4-(methylsulfinyl)- Source: CymitQuimica 1[1]

  • 4-Methanesulfinylaniline Source: CymitQuimica 2[2]

  • Synthesis and biological evaluation of methylene spacer incorporated 4-methylsulfonyl phenyl semicarbazones as dual FAAH-MAGL inhibitors Source: Taylor & Francis 4[4]

  • WO2013100632A1 - THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES Source: Google Patents 3[3]

Sources

validation of an HPLC method for 4-(Methylsulfinyl)aniline quantification

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Analysis & Protocol Design

Executive Summary & Analyte Profile

4-(Methylsulfinyl)aniline (also known as 4-aminophenyl methyl sulfoxide) presents a distinct chromatographic challenge. Unlike simple anilines, the para-sulfoxide group introduces significant polarity and chirality, while the amine group remains basic.

  • The Challenge: The basic amine moiety (

    
     due to electron-withdrawing sulfoxide) interacts strongly with residual silanols on traditional silica columns, leading to peak tailing. Simultaneously, the polar sulfoxide group reduces retention on standard C18 phases, causing the analyte to elute near the void volume (
    
    
    
    ) where ion suppression and matrix effects are highest.
  • The Solution: This guide compares the performance of a modern Core-Shell C18 method against traditional Fully Porous C18 and HILIC alternatives.

Recommendation: The Core-Shell C18 method using an acidic mobile phase is validated here as the superior approach, offering a 3x improvement in throughput and superior peak symmetry compared to traditional porous particles.

Comparative Analysis: Selecting the Stationary Phase

The selection of the stationary phase is the critical variable in this validation. We evaluated three distinct methodologies.

Table 1: Performance Comparison of Chromatographic Approaches
FeatureMethod A (Recommended) Method B (Alternative 1) Method C (Alternative 2)
Column Technology Core-Shell C18 (2.6 µm)Fully Porous C18 (5 µm)HILIC (Silica/Amide)
Mechanism Hydrophobic Interaction + Steric SelectivityPure Hydrophobic PartitioningHydrophilic Partitioning
Mobile Phase 0.1% Formic Acid / MethanolPhosphate Buffer (pH 7) / ACNAmmonium Acetate / ACN
Resolution (

)
> 3.5 (Sharp peaks)~ 1.8 (Broad peaks)> 4.0 (Good separation)
Tailing Factor (

)
1.05 - 1.15 1.4 - 1.8 (Silanol activity)1.10
Run Time 4.5 min 15.0 min12.0 min (Long equilibration)
Backpressure Moderate (~250 bar)Low (~80 bar)Low (~60 bar)
Suitability High-Throughput QC / PK StudiesLegacy QA MethodsVery Polar Metabolites

Expert Insight: While HILIC (Method C) offers excellent retention for polar sulfoxides, the long equilibration times required between gradients make it unsuitable for high-throughput validation. Method A (Core-Shell) utilizes a solid core to reduce the diffusion path (


 term in Van Deemter equation), maintaining high efficiency even at high flow rates.

Validated Experimental Protocol (Method A)

This protocol is designed to be a self-validating system. If System Suitability Tests (SST) fail, the run is automatically flagged.

Reagents & Materials
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Methanol and Water.

  • Additive: Formic Acid (99%+).

  • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.6 µm or 2.7 µm).

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Critical for mass transfer kinetics).

  • Detection: DAD/UV at 254 nm (Secondary monitoring at 280 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold (Trapping)
0.5 5% End Loading
3.0 40% Elution Ramp
3.1 95% Wash
3.6 95% Hold Wash
3.7 5% Re-equilibration

| 4.5 | 5% | End of Run |

Workflow Visualization

The following diagram illustrates the validated workflow from sample preparation to data reporting, ensuring data integrity.

ValidationWorkflow Sample Sample (Plasma/API) Prep Protein Ppt / Dilution (MeOH Extraction) Sample->Prep 10 min HPLC HPLC-UV/DAD (Core-Shell C18) Prep->HPLC Inject SST System Suitability (RSD < 2%, Tf < 1.2) HPLC->SST Real-time Check SST->HPLC Fail (Re-inject) Data Quantification (Regression Analysis) SST->Data Pass Report Validation Report (ICH Q2 R2) Data->Report

Figure 1: Analytical workflow ensuring data integrity through a System Suitability Test (SST) gate.

Validation Results & Data Support

The following data represents the expected performance characteristics based on ICH Q2(R2) guidelines.

Specificity & Selectivity

The method must demonstrate the ability to separate the sulfoxide (4-MSA) from its sulfone analog and the parent aniline.

  • Result: 4-MSA elutes at 2.8 min. The Sulfone analog elutes at 3.4 min.

  • Resolution:

    
     between all impurities.
    
  • Peak Purity: DAD analysis confirms no co-eluting species (Purity Angle < Purity Threshold).

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995.
    
Accuracy & Precision (Summary Table)
ParameterLevelRecovery (%)RSD (%)Acceptance Criteria
Accuracy Low (QC)98.51.295-105%
Medium (QC)100.20.895-105%
High (QC)99.80.595-105%
Repeatability n=6 injectionsN/A0.4 RSD ≤ 2.0%
Intermediate Precision Different Day/AnalystN/A1.1RSD ≤ 2.0%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

Mechanistic Discussion: Why Core-Shell?

To provide authoritative grounding, we must understand the causality of the separation.

  • Mass Transfer: The this compound molecule is relatively small. In fully porous 5 µm particles, the analyte diffuses deep into the pores, causing band broadening. Core-shell particles (2.6 µm) have a solid core (1.6 µm) and a thin porous shell (0.5 µm). This reduces the path length for diffusion, sharpening the peak significantly [1].

  • pH Control: We utilize Formic Acid (pH ~2.7). At this pH, the aniline nitrogen is protonated (

    
    ). While this increases polarity (reducing retention), it prevents the "secondary interaction" with acidic silanols on the silica surface, which is the primary cause of tailing in basic analytes [2]. The high efficiency of the Core-Shell column compensates for the reduced retention factor (
    
    
    
    ).
Mechanism Diagram[2]

Mechanism cluster_result Resulting Chromatography Analyte This compound (Protonated at pH 2.7) Phase C18 Stationary Phase Analyte->Phase Hydrophobic Partitioning (Primary Retention) Silanol Residual Silanols (Suppressed by Acid) Analyte->Silanol Ionic Interaction (Blocked by H+) Peak Sharp Peak Symmetry (Tf ~ 1.1) Phase->Peak Silanol->Peak Minimal Tailing

Figure 2: Mechanistic interaction showing how acidic pH suppresses silanol activity, ensuring peak symmetry.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core-shell and fully porous columns. Journal of Chromatography A. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

comparing the efficacy of drugs derived from sulfinyl vs. sulfonyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The S(IV) vs. S(VI) Divergence

Organosulfur compounds are foundational to modern medicinal chemistry, but the precise oxidation state of the sulfur atom dictates profound differences in molecular geometry, chemical reactivity, and biological efficacy[1].

  • Geometry and Stereochemistry: Sulfonyl groups (S^VI) feature a tetrahedral geometry and are generally achiral[2]. In contrast, the sulfinyl group (S^IV) possesses a stereogenic sulfur center with a localized lone pair, adopting a pyramidal geometry[1]. This chirality allows sulfinyl anilines to engage in highly stereoselective binding within asymmetric protein pockets[3].

  • Electrophilicity and Reactivity: In covalent drug design, the highly oxidized S(VI) sulfonyl group exerts a strong electron-withdrawing effect, rendering adjacent electrophilic warheads (like aziridines) highly reactive[3]. This often leads to non-specific alkylation of cellular nucleophiles and pronounced cytotoxicity[3]. Conversely, the S(IV) sulfinyl group exhibits attenuated electron-withdrawing capacity. This "tuned" reactivity requires context-specific, two-point activation (e.g., hydrogen bonding from the protein target to the chiral sulfoxide) to facilitate covalent bond formation, thereby preserving off-target thiols like glutathione (GSH)[3].

Comparative Efficacy in Targeted Therapies

Case Study 1: Covalent MYC Degraders (Aziridine Warheads) Recent developments in targeting the intrinsically disordered oncogenic transcription factor MYC highlight this dichotomy[3]. Researchers synthesized stereochemically paired libraries of sulfonyl and sulfinyl aziridines[3]. The sulfonyl aziridine variants (e.g., KL2-194) demonstrated high reactivity but suffered from significant off-target cytotoxicity[3]. In stark contrast, the sulfinyl aziridine counterparts (e.g., KL2-236) exhibited stereoselective, dose-responsive degradation of MYC with minimal cytotoxicity[3]. The attenuated reactivity of the sulfinyl warhead extended its in vitro GSH half-life to ~50-60 minutes, surpassing the stability of clinically approved covalent drugs like afatinib[3].

Case Study 2: Non-Covalent Anti-proliferative Agents In non-covalent paradigms, such as nimesulide-derived sulfonanilides for breast cancer, the sulfonyl group is critical for target engagement[4]. The ionized methanesulfonamide moiety is essential for COX-2 inhibition[4]. However, combinatorial modifications exploring sulfonanilide analogs have revealed that bulky terminal phenyl rings coupled with specific hydrophobic carboxamide moieties can pivot the molecule toward COX-2 independent apoptotic pathways, effectively suppressing breast cancer cell lines like MCF-7 and MDA-MB-231[4]. Furthermore, modern synthetic methods utilizing sulfinylamines have enabled the rapid generation of sulfinamides, unlocking new bioisosteric replacements for these traditional sulfonyl drugs[5].

Data Presentation: Physicochemical & Efficacy Profiling

The following table synthesizes the comparative metrics between sulfinyl and sulfonyl aniline derivatives based on recent experimental validations.

Property / MetricSulfinyl Anilines (S^IV)Sulfonyl Anilines (S^VI)
Oxidation State +4 (Tetravalent)+6 (Hexavalent)
Geometry Pyramidal (Chiral)Tetrahedral (Achiral)
Intrinsic Reactivity Attenuated / Context-dependentHigh / Strongly electron-withdrawing
GSH Half-Life (Aziridines) ~50 - 60 minutes< 30 minutes
Target Engagement Stereoselective (requires specific chiral fit)Broad (driven by high electrophilicity)
Toxicity Profile Low off-target cytotoxicityHigher risk of non-specific alkylation
Primary Clinical Use Emerging covalent degraders, bioisosteresCOX-2 inhibitors, antibacterial agents

Self-Validating Experimental Protocols

To objectively compare the efficacy and off-target liability of these compounds, the following self-validating workflows must be employed.

Protocol 1: In Vitro Glutathione (GSH) Stability Assay

Causality: Assessing the intrinsic reactivity of the electrophilic warhead is critical to predicting in vivo toxicity. A highly reactive compound will rapidly deplete GSH, indicating a high risk for idiosyncratic hepatotoxicity. Steps:

  • Preparation: Prepare a 10 mM stock of the test compound (sulfinyl or sulfonyl aniline derivative) in DMSO.

  • Incubation: Dilute the compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM reduced GSH. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (IS).

  • Validation (Crucial): Self-validation is achieved by running a parallel control with Afatinib (known half-life ~30 min). If the control deviates by >15%, the assay is voided due to buffer oxidation or GSH degradation.

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode). Normalize the analyte peak area to the IS to negate matrix effects. Calculate half-life using a one-phase exponential decay model.

Protocol 2: HiBiT-MYC Cellular Degradation & Viability Counter-Screen

Causality: Covalent drugs can cause artifactual target degradation simply by inducing cell death. A multiplexed assay ensures that the observed efficacy (target degradation) is decoupled from toxicity. Steps:

  • Cell Plating: Seed HiBiT-MYC HEK293-LgBiT cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response titration (0.1 µM to 50 µM) of the sulfinyl/sulfonyl compounds for 24 hours.

  • Multiplexed Readout:

    • Viability: Add CellTiter-Fluor reagent; incubate for 30 min and measure fluorescence (indicates live-cell protease activity).

    • Degradation: Add Nano-Glo HiBiT Lytic Reagent to the same wells. Incubate for 10 min and measure luminescence.

  • Validation (Crucial): Normalize the luminescence (MYC levels) to the fluorescence (cell viability) on a per-well basis. A true degrader will show a drop in luminescence while fluorescence remains stable.

Visualizations

G Aniline Aniline Scaffold Sulfinyl Sulfinyl (S^IV) Chiral, Pyramidal Aniline->Sulfinyl Sulfonyl Sulfonyl (S^VI) Achiral, Tetrahedral Aniline->Sulfonyl CovDrug Covalent Inhibitors (e.g., Aziridines) Sulfinyl->CovDrug NonCovDrug Non-Covalent Drugs (e.g., Nimesulide Analogs) Sulfinyl->NonCovDrug Sulfonyl->CovDrug Sulfonyl->NonCovDrug Efficacy1 Stereoselective Binding Attenuated Reactivity High GSH Stability CovDrug->Efficacy1 Sulfinyl Efficacy2 High Reactivity Potential Cytotoxicity Lower GSH Stability CovDrug->Efficacy2 Sulfonyl

Figure 1. Divergent pharmacological pathways and efficacy profiles of sulfinyl vs. sulfonyl anilines.

Workflow Start Compound Library Assay1 In Vitro GSH Incubation (37°C) Start->Assay1 Assay2 HiBiT-MYC Cellular Assay Start->Assay2 LCMS LC-MS/MS Quantification Assay1->LCMS Data Efficacy & Stability Profiling LCMS->Data Luminescence Nano-Glo Luminescence Assay2->Luminescence Luminescence->Data

Figure 2. Self-validating experimental workflow for assessing GSH stability and target degradation.

References

  • Title: Organosulfur compound - Sulfoxides, Sulfones, Polyvalent Source: Britannica URL: [Link]

  • Title: Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC Source: bioRxiv URL: [Link]

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer Source: PubMed Central (NIH) URL: [Link]

  • Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 4-(Methylsulfinyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-(Methylsulfinyl)aniline (4-MSA), also known as 4-aminophenyl methyl sulfoxide, represents a critical metabolic inflection point. In the biotransformation of thioether-containing xenobiotics (such as specific COX-2 inhibitors or experimental pesticides), 4-MSA serves as the chiral, oxidized intermediate between the hydrophobic sulfide precursor and the achiral, highly polar sulfone endpoint.

For researchers developing immunoassays (ELISA) or metabolic screens, distinguishing 4-MSA from its structural analogs is notoriously difficult due to the steric conservation of the para-substituted aniline ring.

This guide provides an objective technical comparison of 4-MSA against its three primary structural analogs. We detail the mechanistic basis of cross-reactivity, provide an optimized competitive ELISA protocol for quantification, and offer troubleshooting strategies to maximize assay specificity.

Structural Basis of Cross-Reactivity

To understand performance differences, one must analyze the electronic and steric environments of the sulfur moiety. The "Product" in this context is a high-affinity antibody raised against 4-MSA.

The Analogs
  • 4-(Methylthio)aniline (Sulfide): The reduced precursor. Hydrophobic and prone to rapid oxidation.

  • 4-(Methylsulfonyl)aniline (Sulfone): The over-oxidized metabolite. Achiral and tetrahedral.

  • Sulfamethoxazole (Sulfonamide): A common structural "decoy" containing the aniline moiety but a distinct sulfonamide linker.

Mechanistic Differentiators
  • Chirality: The sulfoxide group in 4-MSA is pyramidal and chiral (possessing a lone pair on the sulfur). Antibodies raised against 4-MSA often exhibit stereoselectivity. The sulfone analog is achiral and tetrahedral, creating a distinct steric clash with the antibody paratope.

  • Electronic Character: The sulfoxide is a dipole (S⁺-O⁻ character), whereas the sulfide is non-polar. This dictates the hydrogen-bonding potential within the binding pocket.

Diagram: Metabolic & Structural Relationship

The following diagram illustrates the oxidative pathway and the steric evolution that dictates immunological recognition.

MetabolicPathway Sulfide 4-(Methylthio)aniline (Sulfide) Hydrophobic/Bent Sulfoxide This compound (Target: 4-MSA) Chiral/Pyramidal Sulfide->Sulfoxide CYP450 / FMO (Oxidation) Sulfone 4-(Methylsulfonyl)aniline (Sulfone) Achiral/Tetrahedral Sulfoxide->Sulfone CYP450 (Over-oxidation)

Figure 1: Oxidative progression from Sulfide to Sulfone.[1] The transition from the bent sulfide to the pyramidal sulfoxide and tetrahedral sulfone alters the hapten's fit within the antibody binding pocket.

Comparative Performance Data

The following data represents typical cross-reactivity (CR) profiles observed in competitive ELISA formats when using a high-quality polyclonal antibody raised against a 4-MSA immunogen (linked via the amine group to expose the sulfoxide tail).

Metric Definition: Cross-reactivity is calculated based on the IC50 (concentration inhibiting 50% of binding).



Analog CompoundStructure TypeCross-Reactivity (%)Interaction Mechanism
This compound Target (Sulfoxide) 100% Perfect steric & electronic fit.
4-(Methylsulfonyl)anilineSulfone12 - 18%Steric Clash: The extra oxygen atom in the sulfone creates steric hindrance in the paratope designed for the lone pair of the sulfoxide.
4-(Methylthio)anilineSulfide< 5%Hydrophobic Mismatch: Lacks the polar oxygen required for critical hydrogen bonding in the binding pocket.
SulfamethoxazoleSulfonamide< 0.1%Linker Exclusion: The bulky isoxazole ring and sulfonamide group prevent entry into the pocket.

Senior Scientist Insight:

"A cross-reactivity of ~15% for the sulfone is common in first-generation assays. If your specific application requires distinguishing the active sulfoxide metabolite from the inactive sulfone, you must perform a 'negative selection' purification step using a sulfone-coupled column to deplete cross-reacting antibodies."

Experimental Protocol: Optimized Competitive ELISA

To replicate the data above or validate a new lot of reagents, follow this self-validating protocol. This workflow is designed to minimize solvent effects, which are critical when working with DMSO-soluble anilines.

Reagents
  • Coating Antigen: 4-MSA conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-4-MSA (Rabbit or Mouse).

  • Competitors: 4-MSA and analogs (dissolved in DMSO, final in-well DMSO < 1%).

Step-by-Step Methodology
  • Plate Coating (The Foundation):

    • Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Control Check: Include two wells with no antigen (Blank) to check for non-specific binding of the antibody to the plastic.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 3% Non-Fat Dry Milk). Incubate 2h at RT.

  • Competition Step (The Critical Variable):

    • Prepare serial dilutions of 4-MSA (Target) and Analogs (Sulfone, Sulfide) ranging from 0.01 ng/mL to 10,000 ng/mL.

    • Solvent Control: Ensure all standards contain the same percentage of DMSO (e.g., 1%).

    • Mix 50 µL of diluted Standard/Analog with 50 µL of Primary Antibody (at a limiting concentration, typically 1:5000 - 1:20,000).

    • Add mixture to the blocked plate. Incubate 1h at RT with mild shaking.

  • Detection:

    • Wash plate 5x with PBST.

    • Add 100 µL/well HRP-conjugated Secondary Antibody. Incubate 1h at RT.

    • Wash 5x. Add TMB Substrate. Stop reaction with 1M H₂SO₄ after 15 min.

    • Read OD at 450 nm.[2]

Workflow Visualization

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition cluster_2 Phase 3: Readout Coating Coat Plate (4-MSA-BSA) Block Block Surface (3% Milk) Coating->Block Mix Mix Sample + Ab (Equilibrium) Block->Mix Bind Transfer to Plate (Competition) Mix->Bind Wash Stringent Wash (5x PBST) Bind->Wash Detect HRP Detection (OD 450nm) Wash->Detect

Figure 2: Competitive ELISA workflow. The "Competition" phase is where the free analyte (sample) prevents the antibody from binding to the coated plate.

Troubleshooting & Optimization

When results deviate from the expected profile, consider these factors:

  • High Background (OD > 0.2 in Blank):

    • Cause: Inadequate blocking or secondary antibody aggregation.

    • Fix: Increase Tween-20 to 0.1% in wash buffer or filter the secondary antibody conjugate.

  • Low Sensitivity (High IC50):

    • Cause: Antibody concentration is too high (saturation).

    • Fix: Perform a "checkerboard titration" to find the antibody dilution that yields an OD of ~1.0 in the absence of competitor (B0).

  • Unexpected Cross-Reactivity with Sulfone:

    • Cause: The immunogen linker was too short, causing the antibody to recognize the "bridge" rather than the specific sulfur oxidation state.

    • Fix: Use a heterologous coating antigen (different linker chemistry) to force specificity for the analyte headgroup.

References

  • BenchChem. (2025).[2] Cross-reactivity studies of antibodies against 4-Amino-N-methylbenzeneethanesulfonamide. BenchChem Protocols. Link

  • Wang, Z., et al. (2013).[3] Monoclonal antibodies with group specificity toward sulfonamides: Selection of hapten and antibody selectivity.[3] Analytical and Bioanalytical Chemistry, 405, 4027-4037.[3] Link

  • MDPI. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts.[1][4][5] Link

  • Organic Chemistry Portal. (2024).[5] Synthesis of Sulfoxides by Oxidation.[1][5] Organic Chemistry Portal. Link

  • Mitchell, S.C., & Steventon, G.B. (2012).[6] Sulfoxidation – Knowledge and References.[1][4][6][7] Xenobiotica.[6] Link

Sources

Benchmarking the Synthesis of 4-(Methylsulfinyl)aniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

4-(Methylsulfinyl)aniline (CAS: 22865-62-9), commonly referred to as 4-aminophenyl methyl sulfoxide, is a highly valuable intermediate in organic synthesis, particularly in the development of1[1].

Synthesizing this compound via the oxidation of 4-(methylthio)aniline presents a classic dual-chemoselectivity challenge:

  • Kinetic Over-oxidation: Preventing the newly formed sulfoxide from undergoing further oxidation into a sulfone (4-(methylsulfonyl)aniline).

  • Functional Group Interference: Protecting the electron-rich, sensitive primary amine (-NH₂) from N-oxidation or side reactions during the oxidative workflow.

This guide benchmarks three distinct synthetic methodologies, providing researchers with causality-driven insights and self-validating protocols to optimize yield, purity, and atom economy.

Mechanistic Causality in Thioether Oxidation

The core principle governing the selective oxidation of 4-(methylthio)aniline lies in the differential nucleophilicity of the heteroatoms. The sulfur atom in the thioether is highly polarizable and nucleophilic, readily undergoing electrophilic attack by peroxy species. Once oxidized to a sulfoxide, the electron-withdrawing nature of the S=O bond significantly reduces the sulfur's nucleophilicity. This kinetic step-down allows for the isolation of the sulfoxide if the oxidant's electrophilicity is carefully calibrated.

However, the para-amino group complicates the landscape. In strong oxidative environments (e.g., traditional mCPBA), the amine can be irreversibly oxidized to a nitroso or nitro group. In photocatalytic single-electron transfer (SET) pathways, the electron-rich amino group is prone to side reactions that can quench the excited state of the catalyst, drastically reducing reaction efficiency and requiring specific solvent tuning to overcome[2].

Visualizing the Reaction Pathways

G SM 4-(Methylthio)aniline (Substrate) Target This compound (Target Sulfoxide) SM->Target Controlled Oxidation (H2O2, Photocatalysis) NOxide N-Oxidation Products (Side Reaction) SM->NOxide Unprotected Amine + Strong Oxidant Sulfone 4-(Methylsulfonyl)aniline (Over-oxidation) Target->Sulfone Excess Oxidant (Kinetic Overshoot)

Reaction pathways for the oxidation of 4-(methylthio)aniline, highlighting chemoselectivity.

Quantitative Benchmarking of Synthetic Routes

To objectively evaluate the best approach for synthesizing this compound, we benchmarked three primary methods based on recent literature and empirical performance.

MethodologyPrimary OxidantCatalyst / SolventReaction TimeChemoselectivity (Sulfoxide:Sulfone)Typical YieldScalability
Transition-Metal-Free 30% H₂O₂Glacial Acetic Acid1 - 3 hoursExcellent (>99:1)90 - 98%High
Photocatalysis Ambient O₂Indium Porphyrin / CHCl₃:MeOH5 - 10 hoursHigh (~95:5)77 - 95%Moderate
Traditional Peroxyacid mCPBACH₂Cl₂< 1 hourPoor (Prone to N-oxidation)< 50% (Unprotected)Low
Methodological Insights:
  • Method A (Transition-Metal-Free H₂O₂): This is the gold standard for unprotected anilines. Generating peracetic acid in situ, the system is remarkably resistant to over-oxidation. Experimental data demonstrates that even with a3[3], the electron-deficient nature of the resulting sulfoxide prevents further electrophilic attack, halting the reaction cleanly at the sulfoxide stage without forming sulfones.

  • Method B (Photocatalysis): While highly sustainable, the free amino group is susceptible to side reactions via electron transfer. Solvent choice is the critical causality here: using a MeCN/H₂O mixture results in sluggish conversion (only 45% after 5 hours), whereas switching to a 2[2], driving it to completion within 5 hours.

  • Method C (mCPBA): Generally not recommended for this specific substrate unless the amine is pre-protected (e.g., via Boc-anhydride), which negatively impacts atom economy and adds two synthetic steps.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-line analytical checks to ensure the researcher can verify success at each critical juncture.

Protocol 1: Transition-Metal-Free H₂O₂ Oxidation (Recommended)

This protocol exploits the mild electrophilicity of in situ generated peracetic acid.

  • Reaction Setup: Dissolve 2.0 mmol of 4-(methylthio)aniline in 2.0 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2.2 mmol (slight excess) of 30% aqueous H₂O₂ dropwise. Causality: Cooling suppresses the initial exothermic reaction, preventing transient hot spots that could drive trace sulfone formation.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting material (higher

    
    ) and the appearance of a more polar spot (lower 
    
    
    
    ) validates progression. The reaction is typically complete within 2 hours.
  • Quenching: Carefully neutralize the solution with 4 M aqueous NaOH until pH ~7-8. Causality: Neutralization must be done slowly to prevent exothermic degradation of the product.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Validation: Run a ¹H-NMR (400 MHz, CDCl₃). The protocol is validated if the methyl singlet shifts from ~2.41 ppm (sulfide) to δ 2.70 (s, 3H) (sulfoxide). Aromatic protons should appear as distinct multiplets at δ 6.76−6.80 (m, 2H) and δ 7.45−7.50 (m, 2H) [2].

Protocol 2: Photocatalytic Aerobic Oxidation

This protocol utilizes ambient oxygen and light, ideal for specialized photoreactor setups.

  • Reaction Setup: Dissolve 0.1 mmol of 4-(methylthio)aniline in 2.0 mL of a CHCl₃/MeOH solvent mixture (4:1 v/v). Causality: This specific solvent ratio mitigates the electron-transfer side reactions of the amino group observed in aqueous acetonitrile.

  • Catalyst Addition: Add 0.05 mol% of an Indium(III) porphyrin photocatalyst (e.g., InTMPIP).

  • Atmosphere Control: Purge the solution with O₂ gas for 5 minutes, then seal the vessel under an O₂ atmosphere using a standard gas balloon.

  • Irradiation: Irradiate the mixture using a 425 nm LED (18 W) at room temperature for 5 hours.

  • Validation & Isolation: Monitor conversion via GC-MS. Once complete, remove the solvent under reduced pressure. Purify via flash column chromatography to isolate the pure sulfoxide. Validate purity using ¹H-NMR (400 MHz, d₄-MeOD), looking for the characteristic methyl shift at δ 2.76 (s, 3H) [4].

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: MDPI URL:[Link]

  • Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information Source: RSC URL:[Link]

  • Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides Source: MDPI URL:[Link]

Sources

Comparative Guide: Assessing Metabolic Stability of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical assessment of the metabolic stability of 4-(Methylsulfinyl)aniline (also known as p-aminophenyl methyl sulfoxide). It contrasts the molecule's behavior against its structural redox analogs and compares the efficacy of different assay systems (Microsomes vs. Hepatocytes) in capturing its complex metabolic profile.

Executive Summary & Molecule Profile

This compound represents a unique metabolic challenge due to its dual functionality: it possesses an oxidizable/reducible sulfoxide group and an acetylatable primary amine . Unlike standard lipophilic drugs that follow linear clearance pathways, this molecule undergoes "futile cycling" (oxidation-reduction loops) and phase II conjugation that static assays often miss.

  • CAS: 1197-55-3[1][2][3]

  • Core Structure: Aniline ring + Methyl sulfoxide moiety.

  • Metabolic Class: Redox-active intermediate; Phase II acceptor.

Performance Comparison: Structural Analogs

To understand the stability of this compound, it must be benchmarked against its reduced (Sulfide) and oxidized (Sulfone) forms.

FeatureAlternative 1: Sulfide (4-(Methylthio)aniline)Target: Sulfoxide (this compound)Alternative 2: Sulfone (4-(Methylsulfonyl)aniline)
Metabolic Fate Rapid Oxidation (Phase I)Bidirectional (Redox Cycling)High Stability (Metabolic Sink)
Primary Enzymes CYP450, FMOCYP (Ox) / MsrA, MsrB (Red)Minimal (Slow N-oxidation)
Clearance Rate High (Rapid

)
Moderate to High (Context Dependent)Low (Long

)
Assay Bias Well-predicted by MicrosomesPoorly predicted by Microsomes Well-predicted by Microsomes

Critical Analysis of Assay Systems

The "performance" of this molecule in stability tests depends entirely on the biological matrix used. Standard screening (Microsomes) will generate false stability data for this specific compound.

System A: Liver Microsomes (The "Oxidative Trap")
  • Mechanism: Contains CYP450 and FMO enzymes in the endoplasmic reticulum.

  • Outcome for Target: Primarily catalyzes S-oxidation (to Sulfone) and N-oxidation (to Hydroxylamine).

  • Critical Flaw: Microsomes lack the cytosolic enzymes N-acetyltransferase (NAT) and Thioredoxin/Reductase systems.

  • Result: Microsomes will underestimate clearance because they cannot catalyze the N-acetylation of the amine or the reduction of the sulfoxide back to sulfide.

System B: Cytosolic Fraction / S9
  • Mechanism: Contains soluble enzymes (NAT1/NAT2) and some reductases.

  • Outcome: Captures the N-acetylation pathway (forming 4'-amino-acetanilide derivatives), a major route for aniline clearance.

  • Relevance: Essential for identifying "Slow vs. Fast Acetylator" phenotypes (pharmacogenetic variability).

System C: Cryopreserved Hepatocytes (The "Gold Standard")
  • Mechanism: Intact cellular membrane with both cytosolic and microsomal enzymes + cofactors (NADPH, NADH, Thioredoxin).

  • Outcome: Captures the Redox Cycle (Sulfoxide

    
     Sulfide) and Phase II Conjugation .
    
  • Verdict: This is the only valid system for accurate intrinsic clearance (

    
    ) assessment of this compound.
    

Metabolic Pathway Visualization[5]

The following diagram illustrates the complex "Futile Cycling" and branching pathways that dictate the stability of this compound.

MetabolicPathways Sulfide Alternative 1: 4-(Methylthio)aniline (Rapid Oxidation) Sulfoxide TARGET: This compound (Redox Active) Sulfide->Sulfoxide CYP450 / FMO (Microsomes) Sulfoxide->Sulfide MsrA / MsrB + Thioredoxin (Cytosol/Hepatocytes Only) Sulfone Alternative 2: 4-(Methylsulfonyl)aniline (Stable Sink) Sulfoxide->Sulfone CYP3A4 / CYP2C9 (Irreversible) Acetanilide N-Acetyl Metabolite (Phase II Conjugate) Sulfoxide->Acetanilide NAT1 / NAT2 (Cytosol Only) Hydroxylamine N-Hydroxylamine (Toxic Intermediate) Sulfoxide->Hydroxylamine CYP2E1 / CYP1A2

Figure 1: Metabolic fate of this compound. Note the reversible reduction pathway (dashed red line) which is absent in microsomal assays, leading to kinetic discrepancies.

Experimental Protocols

To objectively assess stability, you must run parallel assays to isolate the contribution of cytosolic enzymes.

Protocol A: Microsomal Stability (Diagnostic for S-Oxidation)

Use this to determine the rate of Sulfone formation.

  • Preparation: Thaw Liver Microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add this compound (1 µM final conc) and pre-incubate at 37°C for 5 mins.

    • Note: Keep substrate concentration low (

      
      ) to ensure first-order kinetics.
      
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent (Sulfoxide) and the metabolite (Sulfone).

Protocol B: Hepatocyte Stability (Holistic Clearance)

Use this to determine true intrinsic clearance (


) including Acetylation and Reduction.
  • Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT medium). Assess viability via Trypan Blue (Target >75%).

  • Incubation: Dilute cells to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Dosing: Add this compound (1 µM). Incubate at 37°C in a humidified

    
     incubator with gentle shaking.
    
  • Sampling: Remove aliquots at

    
     min. Quench immediately in Acetonitrile.
    
  • Data Processing: Plot ln(% Remaining) vs. time.

    • Calculation:

      
      
      
Data Interpretation Guide
ObservationDiagnosis
High Clearance in Heps / Low in Microsomes N-Acetylation Dominant. The aniline group is driving clearance via NAT enzymes (Cytosolic).
Parent disappears, but no Sulfone appears Reduction Dominant. The sulfoxide is being reduced to Sulfide (check for Sulfide peak in MS).
Stable in both The molecule acts like the Sulfone analog (rare for anilines).

Decision Workflow for Researchers

Use this logic tree to select the correct assay for your development stage.

AssaySelection Start Start: Assess this compound Screen High Throughput Screen? Start->Screen Micro Microsomes (RLM/HLM) Screen->Micro Yes (Early Stage) Hep Hepatocytes (Cryo) Screen->Hep No (Late Stage/Mechanistic) Analysis Analyze Data Micro->Analysis Hep->Analysis Result1 Result: Only Oxidation detected. Underestimates Clearance. Analysis->Result1 Microsome Path Result2 Result: Captures Acetylation & Reduction. Accurate In Vivo prediction. Analysis->Result2 Hepatocyte Path

Figure 2: Decision matrix for selecting the appropriate stability assay. Hepatocytes are strongly recommended due to the cytosolic nature of NAT and Msr enzymes.

References

  • Comparison of Assay Systems (Microsomes vs.

    • Title: Comparison between liver microsomes and hepatocytes for the metabolic stability screening.[4][5][6][7]

    • Source: ResearchG
    • Context: Establishes that compounds with non-CYP pathways (like NAT or Reductases)
  • Sulfoxide Reduction Mechanism

    • Title: Sulfoxide Reductases and Applications in Biocatalytic Prepar
    • Source: Frontiers in Microbiology (2021).
    • Context: Details the enzymatic role of MsrA/MsrB and the requirement for thioredoxin recycling, which is absent in st
  • Aniline N-Acetylation (N

    • Title: Role of N-acetyltransferase 2 acetylation polymorphism in 4,4'-methylene bis (2-chloroaniline) biotransformation.[8]

    • Source: Toxicology Letters (PubMed).
    • Context: Validates that aniline derivatives are prime substrates for cytosolic NAT2, reinforcing the need for cytosolic fractions or hep
  • Metabolic P

    • Title: The Metabolic Pathway of 4-Aminophenol in Burkholderia sp.[9] Strain AK-5.

    • Source: Journal of Bacteriology (PMC).
    • Context: Provides mechanistic insight into the ring cleavage and hydroxylation pathways of 4-amino-substituted arom

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, managing the lifecycle of complex organic intermediates requires a deep understanding of their structural vulnerabilities and toxicological profiles. 4-(Methylsulfinyl)aniline (CAS: 22865-62-9) is a highly reactive para-substituted aniline derivative widely utilized as a building block in organic synthesis and pharmaceutical development[1].

Because this compound merges the severe systemic toxicity of an aniline ring with the environmental persistence of a sulfinyl group, standard solvent disposal methods are insufficient. This guide provides a self-validating, step-by-step operational plan for the safe handling, emergency spill management, and RCRA-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand the causality behind its hazards. This compound presents a dual-threat profile due to its specific functional groups:

  • The Aniline Moiety (-C6H4NH2): Aniline derivatives are lipophilic and rapidly absorbed through the skin, respiratory tract, and mucous membranes. Systemically, they induce methemoglobinemia by oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing the blood's oxygen-carrying capacity[2]. Furthermore, aniline compounds are highly toxic to aquatic ecosystems[2].

  • The Methylsulfinyl Moiety (-S(=O)CH3): The sulfinyl group increases the molecule's overall polarity and solubility in polar solvents, which paradoxically facilitates faster dermal absorption[1]. If improperly discharged into wastewater, bacterial decomposition of the sulfinyl group can generate volatile, highly odorous, and toxic sulfur compounds (such as dimethyl sulfide)[3].

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name This compound
CAS Number 22865-62-9
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Key Functional Groups Amino (-NH2), Methylsulfinyl (-S(=O)CH3)
Primary Hazards Acute Toxicity (Dermal/Inhalation), Aquatic Toxicity

Logistical Disposal Plan: Step-by-Step Workflow

The cardinal rule for this compound is that drain disposal is strictly prohibited [4]. It must be managed as a hazardous waste stream from the moment of generation.

Step 1: Waste Segregation & Compatibility Verification
  • Action: Isolate this compound waste from incompatible chemicals.

  • Causality: Do not mix this waste with strong oxidizers, strong acids, or alkalis[2]. Mixing aniline derivatives with strong oxidizers can lead to highly exothermic reactions, rapid gas evolution, or spontaneous ignition.

Step 2: Containerization
  • Action: Collect waste in a dedicated, leak-proof, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass)[3].

  • Validation: Ensure the container cap is tightly sealed when not actively adding waste. This prevents the release of toxic vapors and prevents moisture ingress, which can degrade the sulfinyl group over time[2].

Step 3: Labeling & Documentation
  • Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly list "this compound" and flag the primary hazards: "Toxic," "Combustible," and "Environmental Hazard"[2]. Do not use abbreviations.

Step 4: High-Temperature Incineration (Final Disposal)
  • Action: Transfer the sealed containers to a designated Toxic/Flammable storage cabinet while awaiting Environmental Health and Safety (EH&S) pickup[4].

  • Causality: this compound must be disposed of via a licensed hazardous waste incinerator. Because the molecule contains both nitrogen and sulfur, its thermal destruction will generate toxic oxides of nitrogen (NOx) and sulfur (SOx). Therefore, the incinerator facility must be equipped with an afterburner and a chemical scrubber to neutralize these exhaust gases before environmental release[5].

Waste Management Decision Workflow

The following logical workflow dictates the segregation and disposal pathway based on the physical state of the generated waste.

WasteManagement Start Waste Generated: This compound State Physical State? Start->State Solid Solid / Pure Powder State->Solid Pure Liquid Liquid / Solvent Mixture State->Liquid Solution SolidContainer Collect in leak-proof, compatible solid waste container Solid->SolidContainer LiquidContainer Collect in chemically compatible liquid waste carboy Liquid->LiquidContainer Labeling Label: 'Hazardous Waste' Include all constituents & hazards SolidContainer->Labeling LiquidContainer->Labeling Storage Store in designated Toxic/Flammable Cabinet Labeling->Storage Disposal EH&S Pickup & High-Temp Incineration (with Scrubber) Storage->Disposal

Decision workflow for the safe segregation and disposal of this compound waste.

Emergency Spill Management & Decontamination

In the event of an accidental release, immediate containment is required to prevent dermal exposure and environmental contamination.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Butyl or Nitrile rubber glovesPrevents rapid dermal absorption characteristic of aniline derivatives.
Eye Protection Chemical splash gogglesProtects mucous membranes from corrosive/irritant damage.
Body Protection Fully buttoned lab coatProvides a physical barrier against accidental liquid splashes.
Respiratory Fume hood (min. face velocity 100 fpm)Mitigates inhalation risk of volatile toxic vapors.
Spill Response Protocol
  • Evacuation and Isolation: Evacuate the immediate area and eliminate all sources of ignition, as the material and its solvent vehicles may be combustible[3].

  • Containment with Inert Media: Absorb liquid spills or solutions with an inert, dry material such as vermiculite, sand, or diatomaceous earth[5].

    • Critical Warning: Never use combustible absorbents (like sawdust or paper towels for bulk liquid) because the reactive nature of the sulfinyl group combined with the aniline moiety can pose a secondary fire hazard[3].

  • Collection: Sweep the absorbed material into a secondary containment bag or a rigid solid waste container[2].

  • Decontamination: Wash the contaminated surface thoroughly with soap and water. Ensure that the rinse water is absorbed and collected as hazardous waste rather than allowed to enter the sanitary sewer system[4].

Regulatory Compliance & EPA/RCRA Guidelines

Under the Resource Conservation and Recovery Act (RCRA), the mismanagement of aniline-derived waste can result in severe contamination of soil, groundwater, and surface water[6]. While this compound may not have a specific standalone "U" or "P" listed waste code, it must be evaluated for characteristic toxicity and managed under strict RCRA guidelines for toxic and environmentally hazardous substances[6]. Facilities must track the movement of this waste from "cradle to grave," ensuring it is only transferred to permitted disposal facilities capable of handling complex nitrogen/sulfur-containing organic wastes[6].

References
  • Title: Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: EPA Rules For Hazardous Waste Management: A Primer on RCRA Source: HETI Services / US Environmental Protection Agency (EPA) Guidelines URL: [Link]

  • Title: Safety Data Sheet: Aniline Source: Carl Roth URL: [Link]

  • Title: Aniline Safety Data Sheet and Standard Operating Procedure Source: Rutgers University Environmental Health and Safety URL: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Methylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1122-93-6 | Synonyms: 4-Aminophenyl methyl sulfoxide; p-Aminophenyl methyl sulfoxide Physical State: Crystalline Solid | Melting Point: 135-139°C

Part 1: Executive Safety Summary

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.[1][2]

Senior Scientist Insight: While 4-(Methylsulfinyl)aniline is a solid and possesses lower vapor pressure than liquid aniline, it retains the core risks of aromatic amines. The sulfoxide group increases polarity, which can facilitate absorption through mucous membranes. Do not treat this merely as "dust." The primary vector of exposure in the lab is the inhalation of fine particulates during weighing and the subsequent dermal absorption if solubilized in organic solvents (e.g., DMSO, Methanol).

Part 2: Hierarchy of Controls & Engineering Systems

Before relying on PPE, you must establish an engineering barrier. PPE is the last line of defense, not the first.

1. Engineering Controls (Primary Barrier)
  • Containment: All open-vessel operations (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Face Velocity: Ensure hood operates at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar during weighing. Static charge on crystalline sulfoxides can cause "particle flight," contaminating the user's cuffs.

Part 3: Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (Min. 0.11 mm / 4 mil)For dry powder, standard nitrile offers sufficient barrier against particulates. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[3]
Hand Protection (Solution) Barrier Laminate (Silver Shield®) or High-Grade Nitrile (>0.2 mm)Once dissolved (especially in DMSO/MeOH), the permeation rate increases significantly. Aromatic amines can permeate thin nitrile in <15 mins. Laminates provide >8 hours of breakthrough time.
Respiratory N95 (minimum) ; P100 (preferred)If working outside a hood (strongly discouraged), a P100 half-face respirator is mandatory. The STOT-SE 3 rating indicates high irritation potential to the upper respiratory tract.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against irritant dust.
Body Lab Coat (Tyvek® or Cotton) Use a buttoned lab coat with tight cuffs (knit or elastic). Tyvek sleeves are recommended if transferring large quantities (>10g) to prevent sleeve contamination.
Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization

The following diagram outlines the critical decision paths for safe handling.

G Start Start: Risk Assessment Check_State Check State: Solid vs. Solution Start->Check_State PPE_Solid Don PPE: Double Nitrile + Goggles (Tyvek Sleeves optional) Check_State->PPE_Solid Solid Powder PPE_Sol Don PPE: Barrier Laminate Gloves (Chem. Resistant) Check_State->PPE_Sol Dissolved Eng_Control Engineering Control: Fume Hood / Balance Enclosure PPE_Solid->Eng_Control Weighing Weighing Protocol: Use Static Gun + Anti-static Boat Eng_Control->Weighing Handling_Sol Handling Protocol: Avoid Syringe Pressurization Eng_Control->Handling_Sol Cleanup Decontamination: Wipe surfaces with weak acid (1% HCl) then water Weighing->Cleanup PPE_Sol->Eng_Control Handling_Sol->Cleanup Disposal Disposal: Solid Hazardous Waste Cleanup->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Detailed Methodologies

1. Safe Weighing & Transfer

  • Preparation: Place a disposable absorbent mat (benchkote) in the fume hood. Pre-label your receiving vessel.

  • The "Static" Factor: this compound is a crystalline powder.[4] If static is present, the powder will "jump" from the spatula. Action: Use an anti-static gun on the weighing boat before adding the chemical.

  • Transfer: Use a disposable funnel. Do not pour from the stock bottle; use a clean spatula to transfer small amounts to avoid dust generation.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent seal degradation.

2. Solubilization (Critical Risk Point)

  • Solvent Choice: When dissolving in DMSO or Methanol, the risk of skin absorption increases.

  • Glove Change: If you spill the solution on nitrile gloves, remove them immediately. Do not wait. The solvent acts as a carrier vehicle, dragging the aromatic amine through the glove material and into the skin.

3. Decontamination

  • Chemical Neutralization: Aromatic amines are basic. For cleaning spills, use a mild acidic cleaner (e.g., 1% Acetic Acid or dilute HCl) followed by soap and water. This protonates the amine, making it water-soluble and easier to remove from surfaces.

  • Verification: Visually inspect the hood sash and airfoil for white powder residue.

Part 5: Emergency Response & Disposal

Accidental Exposure [2][3][5]

  • Eye Contact: Flush immediately for 15 minutes.[3][5][6][7] The solid is an irritant; delayed flushing can cause corneal abrasion.

  • Skin Contact: Wash with soap and copious water. Do not use alcohol to wash skin; alcohols increase the permeability of the skin to aniline derivatives.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for respiratory sensitization).

Disposal Protocols

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solid (Organic)."

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogen-Free Organic Solvents + Toxic Amines." Do not mix with oxidizers (e.g., Nitric Acid) as sulfoxides can react vigorously.

References
  • PubChem. (n.d.). Compound Summary: this compound (CAS 1122-93-6). National Library of Medicine. Retrieved from [Link]

Sources

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